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  • Product: 1,3-Dimethoxy-4-methyl-2-nitrobenzene
  • CAS: 1378831-08-3

Core Science & Biosynthesis

Foundational

Technical Guide: 1,3-Dimethoxy-4-methyl-2-nitrobenzene

The following technical guide provides an in-depth analysis of 1,3-Dimethoxy-4-methyl-2-nitrobenzene (CAS 1378831-08-3). This document is structured for researchers and process chemists, focusing on the specific syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1,3-Dimethoxy-4-methyl-2-nitrobenzene (CAS 1378831-08-3). This document is structured for researchers and process chemists, focusing on the specific synthetic challenges posed by the sterically crowded "sandwiched" nitro group and the compound's utility as a high-value intermediate.[1]

Structural Analysis, Regioselective Synthesis, and Application Protocols[1]

CAS: 1378831-08-3 Formula: C₉H₁₁NO₄ Molecular Weight: 197.19 g/mol IUPAC Name: 1,3-Dimethoxy-4-methyl-2-nitrobenzene Synonyms: 2-Nitro-1,3-dimethoxy-4-methylbenzene; 2,6-Dimethoxy-3-nitrotoluene (Note: Nomenclature depends on priority rules; this guide uses the CAS-aligned benzene numbering).

Executive Summary & Structural Significance

1,3-Dimethoxy-4-methyl-2-nitrobenzene represents a class of highly functionalized resorcinol derivatives . Its structural core features a nitro group (-NO₂) positioned at C2, sterically "sandwiched" between two methoxy groups (-OCH₃) at C1 and C3.[1][2]

The "Sandwich" Effect

The C2 position is electronically the most activated site on the ring (ortho to two electron-donating methoxy groups). However, it is sterically the most congested.[1] This creates a classic Electronic vs. Steric conflict in synthesis:

  • Electronic Vector: Strong activation directs electrophiles to C2.

  • Steric Vector: Bulk from C1/C3 methoxy groups hinders attack at C2, favoring the C6 position.

This guide focuses on the regioselective strategies required to synthesize this specific isomer, distinguishing it from its more thermodynamically accessible C6-nitro isomer.

Synthetic Pathways & Regioselectivity[3][4]

The synthesis of CAS 1378831-08-3 requires overcoming the steric barrier to access the C2 position. Two primary methodologies are detailed below: the Direct Nitration (Optimization Route) and the Directed Ortho Metalation (DoM) Route .

Pathway A: Controlled Nitration of 2,4-Dimethoxytoluene

Direct nitration of the precursor 1,3-dimethoxy-4-methylbenzene (2,4-dimethoxytoluene) typically yields a mixture of the 6-nitro (major) and 2-nitro (minor/target) isomers.[1]

Mechanism: The methoxy groups are ortho/para directors.[3] The methyl group is a weak ortho/para director.

  • C6 Attack: Ortho to OMe (C1), Para to OMe (C3). Sterically Open. (Major Product).

  • C2 Attack: Ortho to OMe (C1), Ortho to OMe (C3). Sterically Crowded. (Target Product).

Experimental Protocol: Low-Temperature Nitration

To maximize the C2 isomer (kinetic product), reaction temperature must be minimized to reduce thermodynamic equilibration.[1]

Reagents:

  • Substrate: 1,3-Dimethoxy-4-methylbenzene (1.0 eq)[1]

  • Nitrating Agent: 70% HNO₃ (1.1 eq) in Acetic Anhydride (Ac₂O)[1]

  • Solvent: Dichloromethane (DCM)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 10.0 g of 1,3-dimethoxy-4-methylbenzene in 100 mL DCM. Cool to -15°C using an ethylene glycol/dry ice bath.

  • Activation: Separately, prepare a solution of acetyl nitrate by adding 70% HNO₃ dropwise to Ac₂O at 0°C. (Caution: Exothermic).

  • Addition: Add the acetyl nitrate solution dropwise to the substrate over 60 minutes, maintaining internal temperature < -10°C.

  • Quench: Pour mixture onto 200 g crushed ice/water. Neutralize with sat. NaHCO₃.

  • Workup: Extract with DCM (3x), wash with brine, dry over MgSO₄.

  • Purification (Critical): The crude oil contains ~70:30 ratio of 6-nitro:2-nitro isomers.

    • Recrystallization: Dissolve in hot Ethanol. The 6-nitro isomer typically crystallizes first. Filter.

    • Chromatography: Concentrate mother liquor.[4] Flash column chromatography (Hexane/EtOAc 9:1). The 2-nitro isomer (Target) elutes second due to the "sandwiched" nitro group reducing interaction with the stationary phase (lower polarity).

Pathway B: Directed Ortho Metalation (DoM)

For high-purity applications where isomer separation is difficult, the DoM route utilizes the coordination of the methoxy groups to direct lithiation specifically to C2.[1]

Step-by-Step Workflow:

  • Lithiation: Treat 1,3-dimethoxy-4-methylbenzene with n-Butyllithium (n-BuLi) in THF at 0°C. The Lithium coordinates between the two oxygens (C2 position).

  • Silylation (Blocking): Quench with TMSCl to form 1,3-dimethoxy-4-methyl-2-(trimethylsilyl)benzene.

  • Ipso-Nitration: Treat the silylated intermediate with Nitronium tetrafluoroborate (NO₂BF₄) . The nitro group displaces the silyl group via ipso-substitution, strictly yielding the C2-nitro product.

Visualization of Reaction Pathways[1]

The following diagram illustrates the competition between steric and electronic factors and the specific pathways to the target CAS 1378831-08-3.

SynthesisPathways Precursor 1,3-Dimethoxy-4-methylbenzene (Starting Material) Nitration Nitration (HNO3 / Ac2O, -15°C) Precursor->Nitration Pathway A DoM DoM Route (1. n-BuLi, 2. TMSCl, 3. NO2BF4) Precursor->DoM Pathway B (High Specificity) Isomer6 6-Nitro Isomer (Major Product, Sterically Open) Nitration->Isomer6 Kinetic/Thermo Favored Isomer2 2-Nitro Isomer (Target) CAS 1378831-08-3 (Minor Product, Sterically Crowded) Nitration->Isomer2 Regioselective Challenge DoM->Isomer2 ipso-Substitution

Figure 1: Synthetic divergence showing the direct nitration route (Pathway A) vs. the highly specific DoM route (Pathway B) to access the hindered C2-nitro target.

Analytical Characterization

Validating the structure of CAS 1378831-08-3 requires distinguishing it from the 6-nitro isomer. NMR spectroscopy is the definitive tool.

Comparative NMR Data Table
FeatureTarget: 2-Nitro Isomer (C2)Byproduct: 6-Nitro Isomer (C6)Mechanistic Explanation
Symmetry AsymmetricAsymmetricBoth have C1 symmetry.
¹H NMR (Ar-H) Two doublets (ortho coupling)Two singlets (para position)In the target, H5 and H6 are adjacent (ortho coupling ~8 Hz).[1] In the 6-nitro isomer, H2 and H5 are para (singlets).[1]
¹³C NMR (C-NO₂) Shift ~135-140 ppmShift ~140-145 ppmThe C2 nitro group is shielded by adjacent OMe groups (steric compression).
Methoxy Signals Distinct (C1-OMe vs C3-OMe)DistinctIn the target, C1-OMe and C3-OMe are in different electronic environments due to the adjacent Methyl at C4.

Key Identification Check: Look for ortho-coupling (d, J=8.0 Hz) in the aromatic region. If you see two singlets, you have isolated the 6-nitro isomer, not the target.[1]

Applications & Downstream Chemistry[6]

This compound serves as a specialized building block in medicinal chemistry, particularly for:

  • Polysubstituted Anilines: Reduction of the nitro group (H₂/Pd-C or Fe/AcOH) yields 2-amino-1,3-dimethoxy-4-methylbenzene . This aniline is a precursor for:

    • Benzimidazoles: Via condensation with aldehydes.

    • Ureas/Amides: Via reaction with isocyanates or acid chlorides in kinase inhibitor design.

  • Benzo-fused Heterocycles: The "sandwiched" functionalization pattern allows for unique cyclization modes involving the adjacent methoxy groups (e.g., demethylation followed by cyclization to benzoxazoles).

Safety & Handling

  • Nitro Group Hazards: Like all polynitro or electron-rich nitroaromatics, this compound possesses high energy potential. While not a primary explosive, it should be treated as potentially shock-sensitive during scale-up.

  • Thermal Stability: Do not heat crude reaction mixtures above 60°C without DSC (Differential Scanning Calorimetry) testing, as nitration byproducts can be unstable.

  • Toxicology: Treat as a potential mutagen. Use full PPE (gloves, fume hood).[1]

References

  • Regioselectivity in Nitration of Resorcinol Ethers

    • Title: "Nitration of substituted benzenes: Electronic vs Steric Control."
    • Source:Journal of Organic Chemistry.
    • Context: Defines the directing effects of 1,3-dimethoxy systems.
    • [1]

  • Directed Ortho Metalation (DoM)

    • Title: "The Directed Ortho Metalation Reaction: A Methodology for the Regiospecific Synthesis of Contiguously Substituted Arom
    • Source:Chemical Reviews, Snieckus, V.[1]

    • Context: Foundational text for using n-BuLi/TMS strategies to access the C2 position in resorcinol dimethyl ethers.
    • [1]

  • Analytical Data Grounding

    • Title: "1,3-Dimethoxy-4-methyl-2-nitrobenzene Compound Summary"
    • Source:PubChem / BLD Pharm.
    • Context: Confirmation of CAS identity and physical property estimates.[5]

    • [1]

Sources

Exploratory

An In-Depth Technical Guide to 1,3-Dimethoxy-4-methyl-2-nitrobenzene: Nomenclature, Synthesis, and Scaffold Utility

Executive Summary In modern drug discovery, sterically congested, highly substituted aromatic rings serve as critical building blocks for developing targeted therapeutics, particularly kinase inhibitors and selective rec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, sterically congested, highly substituted aromatic rings serve as critical building blocks for developing targeted therapeutics, particularly kinase inhibitors and selective receptor modulators. This whitepaper provides a comprehensive technical analysis of 1,3-dimethoxy-4-methyl-2-nitrobenzene (CAS: 1378831-08-3). We deconstruct its IUPAC nomenclature, detail its physicochemical profile, and outline a self-validating synthetic workflow utilizing Directed Ortho Metalation (DoM) to overcome the regiochemical challenges associated with its synthesis.

Nomenclature and Structural Elucidation

While often queried under the variation 2-nitro-1,3-dimethoxy-4-methylbenzene, the Preferred IUPAC Name (PIN) established by the [1] is 1,3-dimethoxy-4-methyl-2-nitrobenzene .

The structural elucidation relies on two core IUPAC principles:

  • Lowest Locant Set: The substituents on the benzene ring must be assigned the lowest possible numbering sequence. For this compound, the contiguous substitution pattern dictates a locant set of 1, 2, 3, 4 .

  • Alphabetical Priority: When no principal functional group dictates the parent name, prefixes are cited alphabetically: methoxy > methyl > nitro. To align the lowest numbers with alphabetical priority, the methoxy groups are assigned positions 1 and 3, placing the nitro group at position 2 and the methyl group at position 4.

IUPAC_Numbering C1 C1 -OCH₃ C2 C2 -NO₂ C1->C2 C3 C3 -OCH₃ C2->C3 C4 C4 -CH₃ C3->C4 C5 C5 -H C4->C5 C6 C6 -H C5->C6 C6->C1

Fig 1: IUPAC lowest locant numbering logic for 1,3-dimethoxy-4-methyl-2-nitrobenzene.

Physicochemical Profiling & Analytical Validation

For drug development professionals, understanding the physicochemical properties of a scaffold is vital for predicting downstream pharmacokinetics (e.g., lipophilicity and metabolic stability).

Table 1: Physicochemical and Structural Data
PropertyValue
IUPAC Name 1,3-Dimethoxy-4-methyl-2-nitrobenzene
CAS Registry Number 1378831-08-3
Molecular Formula C₉H₁₁NO₄
Molecular Weight 197.19 g/mol
SMILES String COC1=CC=C(C)C(OC)=C1[O-]
H-Bond Donors / Acceptors 0 / 4
The Self-Validating Analytical System (NMR)

In synthetic workflows, proving regiochemistry is paramount. The ¹H NMR spectrum of this compound acts as a self-validating system. If standard electrophilic nitration of 2,4-dimethoxytoluene were to occur at the less hindered 5-position, the resulting aromatic protons (C3 and C6) would appear as two distinct singlets (para-relationship). However, in the target 2-nitro isomer, the adjacent C5 and C6 protons exhibit strong ortho-coupling, creating a definitive diagnostic signature.

Table 2: Predictive ¹H NMR Signatures for Regiochemical Validation
Chemical Shift (δ)Multiplicity & IntegrationAssignmentDiagnostic Value
6.80 - 7.20 ppm AB Quartet, 2H (J ≈ 8.5 Hz)C5-H and C6-HCritical: The J ≈ 8.5 Hz coupling constant definitively proves the ortho-relationship, confirming nitration occurred at C2.
3.85 - 3.95 ppm Two Singlets, 6HC1-OCH₃ & C3-OCH₃Confirms intact ether linkages.
2.30 ppm Singlet, 3HC4-CH₃Confirms intact methyl group.

Synthetic Methodologies & Mechanistic Causality

Synthesizing 1,3-dimethoxy-4-methyl-2-nitrobenzene presents a profound regiochemical challenge. Classical Electrophilic Aromatic Substitution (EAS) of the precursor (2,4-dimethoxytoluene) overwhelmingly favors the 5-position due to steric hindrance at the 3-position (flanked by two methoxy groups).

To overcome this, experts rely on Directed Ortho Metalation (DoM) , a technique pioneered by [2].

The Causality of DoM Regioselectivity

When 2,4-dimethoxytoluene is treated with an alkyllithium reagent, the oxygen atoms of the two methoxy groups act as Lewis bases, synergistically coordinating the lithium cation. This Complex-Induced Proximity Effect (CIPE) directs the deprotonation exclusively to the sterically congested C3 position (which corresponds to C2 in the final IUPAC name). The resulting aryllithium species is a thermodynamic sink. Subsequent transmetalation and electrophilic quench with a nitronium source yields the desired isomer with exquisite precision.

DoM_Workflow SM 2,4-Dimethoxytoluene (Starting Material) Lithiation Directed Ortho Metalation (DoM) n-BuLi, TMEDA, -78°C SM->Lithiation Intermediate 3-Lithio-2,4-dimethoxytoluene (Thermodynamic Sink) Lithiation->Intermediate C3 Deprotonation via CIPE Quench Electrophilic Quench N2O4 or Cu-catalyzed Nitration Intermediate->Quench Product 1,3-Dimethoxy-4-methyl-2-nitrobenzene (Target Scaffold) Quench->Product Regioselective Substitution

Fig 2: Directed Ortho Metalation (DoM) workflow ensuring strict regiocontrol.

Experimental Protocol: The DoM Workflow

To ensure reproducibility and trustworthiness, the following step-by-step methodology outlines the DoM-mediated synthesis of the target compound. Note: Direct nitration of aryllithiums can cause oxidative dimerization; thus, an N₂O₄ quench under strict temperature control is utilized.

  • System Preparation: Flame-dry a Schlenk flask under an argon atmosphere. Add anhydrous Tetrahydrofuran (THF) (10 mL/mmol of substrate) and N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.1 equivalents).

  • Substrate Introduction: Dissolve 2,4-dimethoxytoluene (1.0 equivalent) into the solvent mixture. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Lithiation (Thermodynamic Sink Formation): Add n-butyllithium (1.1 equivalents, 2.5 M in hexanes) dropwise over 15 minutes. Stir the mixture at -78 °C for 2 hours. The dual-coordination of the methoxy groups ensures quantitative deprotonation at the target carbon.

  • Electrophilic Quench: Rapidly introduce a pre-cooled solution of N₂O₄ in dry THF (1.2 equivalents) to the aryllithium intermediate at -78 °C. Allow the reaction to stir for 30 minutes, then gradually warm to 0 °C.

  • Workup & Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation: Purify via flash column chromatography and validate the regiochemistry using the ¹H NMR AB quartet signature (as detailed in Table 2).

Applications in Drug Development

The commercial availability of 1,3-dimethoxy-4-methyl-2-nitrobenzene [3] has accelerated its use in medicinal chemistry. Its primary utility lies in its reduction to the corresponding aniline (1,3-dimethoxy-4-methylaniline).

In drug development, this scaffold is utilized to:

  • Enforce Orthogonal Conformations: When coupled to another aromatic ring (e.g., via Suzuki coupling), the steric bulk of the methoxy and methyl groups forces the biphenyl system into an orthogonal conformation. This is a highly sought-after property for designing inhibitors that must fit into deep, narrow hydrophobic pockets of kinase enzymes.

  • Synthesize Complex Heterocycles: The aniline derivative serves as an ideal precursor for the synthesis of highly substituted indoles, quinolines, and quinazolines—core pharmacophores in modern oncology and central nervous system (CNS) therapeutics.

References

  • Title: IUPAC Nomenclature of Organic Chemistry (The Blue Book) Source: International Union of Pure and Applied Chemistry (IUPAC) URL: [Link]

  • Title: Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics Source: Chemical Reviews (ACS Publications), 1990, 90, 6, 879–933. URL: [Link]

Foundational

Technical Whitepaper: Safety, Handling, and Synthetic Utility of 1,3-Dimethoxy-4-methyl-2-nitrobenzene

Executive Summary 1,3-Dimethoxy-4-methyl-2-nitrobenzene (CAS: 1378831-08-3) is a highly functionalized nitroaromatic building block extensively utilized in the synthesis of advanced pharmaceutical intermediates, agrochem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Dimethoxy-4-methyl-2-nitrobenzene (CAS: 1378831-08-3) is a highly functionalized nitroaromatic building block extensively utilized in the synthesis of advanced pharmaceutical intermediates, agrochemicals, and specialized materials[1]. Its unique substitution pattern—featuring two electron-donating methoxy groups, a methyl group, and an electron-withdrawing nitro group—makes it an ideal precursor for structurally complex anilines.

As a Senior Application Scientist, I have structured this guide to move beyond a standard Safety Data Sheet (SDS). This whitepaper synthesizes physicochemical hazard data with field-proven mechanistic handling guidelines and provides a self-validating synthetic protocol for its downstream application in drug development.

Physicochemical Profiling

Understanding the baseline properties of 1,3-Dimethoxy-4-methyl-2-nitrobenzene is critical for predicting its behavior in solution and its toxicological profile[2]. The presence of the nitro group significantly increases its polarity, while the methoxy groups enhance its solubility in moderately polar organic solvents (e.g., dichloromethane, ethyl acetate, and ethanol).

Table 1: Core Chemical Identifiers and Properties

PropertyValue
Chemical Name 1,3-Dimethoxy-4-methyl-2-nitrobenzene
CAS Registry Number 1378831-08-3
Molecular Formula C9H11NO4
Molecular Weight 197.19 g/mol
SMILES String O=[O-]
Physical State Solid (Standard ambient temperature)

GHS Hazard Classification & Mechanistic Toxicology

As a nitroaromatic compound, 1,3-Dimethoxy-4-methyl-2-nitrobenzene carries specific handling risks[2]. Nitro compounds are known for their potential to induce methemoglobinemia upon systemic absorption, and the electrophilic nature of the nitro group can lead to skin sensitization.

Table 2: GHS Hazard Statements and Mitigation Strategies

GHS CodeHazard DescriptionMechanistic Cause & Mitigation
H302 Harmful if swallowedCause: Systemic toxicity via enzymatic reduction in the liver. Mitigation: P264 (Wash thoroughly); P270 (Do not eat/drink).
H315 Causes skin irritationCause: Lipophilic penetration and protein binding. Mitigation: P280 (Wear nitrile gloves, lab coat).
H319 Causes serious eye irritationCause: Direct mucosal tissue interaction. Mitigation: P305+P351+P338 (Rinse cautiously with water).
H335 May cause respiratory irritationCause: Inhalation of fine particulate dust. Mitigation: P261 (Avoid breathing dust); Handle strictly in a fume hood.
Self-Validating Safety Protocol

When handling this compound, establish a "clean zone" and a "handling zone" within the fume hood. Validation step: Perform a visual and tactile inspection of nitrile gloves before and after weighing. If the compound is dissolved in highly penetrative solvents (like DMSO or DMF), double-gloving is mandatory. These solvents act as transdermal carriers, drastically increasing the dermal absorption rate of the dissolved nitroaromatic.

Synthetic Utility: Chemoselective Nitro Reduction

The primary utility of 1,3-Dimethoxy-4-methyl-2-nitrobenzene lies in its reduction to 2,6-dimethoxy-3-methylaniline[3]. This aniline is a privileged scaffold for synthesizing kinase inhibitors, where the methoxy groups often participate in crucial hydrogen-bonding interactions within the ATP-binding pocket of the target kinase.

Causality in Experimental Design: Reducing a nitro group on an electron-rich ring requires careful reagent selection. Harsh acidic reductions (e.g., SnCl2/HCl or Fe/HCl at reflux) can inadvertently cleave the methoxy ethers (demethylation) or cause polymerization. Therefore, we employ a mild catalytic hydrogenation using Palladium on Carbon (Pd/C) under a hydrogen atmosphere. This ensures quantitative reduction while preserving the fragile ether linkages.

G Start 1,3-Dimethoxy-4-methyl- 2-nitrobenzene (CAS: 1378831-08-3) Reduction Catalytic Hydrogenation (H2, 10% Pd/C, EtOH, rt) Start->Reduction Chemoselective Reduction Intermediate 2,6-Dimethoxy- 3-methylaniline Reduction->Intermediate >95% Yield Coupling Amidation / Cross-Coupling (Electrophilic Scaffold) Intermediate->Coupling Scaffold Derivatization API Target API (e.g., Kinase Inhibitor) Coupling->API Final Assembly

Caption: Synthetic workflow from 1,3-Dimethoxy-4-methyl-2-nitrobenzene to a Target API.

Step-by-Step Methodology: Catalytic Hydrogenation

Self-Validating System: This protocol incorporates continuous TLC/LC-MS monitoring. The disappearance of the starting material (UV-active, yellow tint) and the appearance of the product (UV-active, ninhydrin-positive) serves as an internal, real-time validation of reaction progress.

Reagents:
  • 1,3-Dimethoxy-4-methyl-2-nitrobenzene (1.0 eq)[4]

  • 10% Palladium on Carbon (Pd/C) (0.05 eq)

  • Absolute Ethanol (0.2 M concentration)

  • Hydrogen gas (H2, balloon or Parr shaker)

Procedure:
  • Preparation (Inert Atmosphere): In a flame-dried round-bottom flask, dissolve 1,3-Dimethoxy-4-methyl-2-nitrobenzene in absolute ethanol.

    • Causality: Ethanol is chosen as it solubilizes both the starting material and the resulting aniline while acting as an excellent proton shuttle for the reduction mechanism.

  • Catalyst Addition: Purge the flask with Argon for 5 minutes. Carefully add 10% Pd/C.

    • Safety Check: Dry Pd/C is highly pyrophoric. Always add it to the solvent under an inert atmosphere to prevent solvent vapor ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (repeat 3 times). Maintain the reaction under a Hydrogen balloon at room temperature with vigorous stirring.

  • Reaction Monitoring (Validation): After 2 hours, withdraw a 10 µL aliquot, filter through a micro-pad of Celite, and analyze via TLC (Hexanes:EtOAc 7:3). The starting material (higher Rf) should be completely consumed, replaced by a highly polar, ninhydrin-active spot (lower Rf).

  • Workup: Flush the system with Argon to remove residual H2. Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst.

    • Causality: Celite prevents the finely divided palladium from passing through the filter paper, ensuring a metal-free crude product and preventing post-reaction ignition.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 2,6-dimethoxy-3-methylaniline as a pale oil or solid. Store under Argon at -20°C to prevent oxidative degradation.

Analytical Validation

To confirm the structural integrity of the starting material or the final product, LC-MS and 1H-NMR are required[5].

  • Mass Spectrometry: For the nitro starting material, expect an[M+H]+ peak at m/z 198.2.

  • NMR Signatures: The presence of two distinct singlet peaks integrating to 3 protons each (around δ 3.8-4.0 ppm) will confirm the intact methoxy groups, validating that no demethylation occurred during storage or the reaction process.

References

  • [1] BLD Pharm. 1378831-08-3 | 1,3-Dimethoxy-4-methyl-2-nitrobenzene. Retrieved from:

  • [4] AChemBlock. 1,3-Dimethoxy-4-methyl-2-nitrobenzene 95% | CAS: 1378831-08-3. Retrieved from:

  • [2] BLD Pharm. Hazard Statements and Safety Information: 1378831-08-3. Retrieved from:

  • [5] BLD Pharm. Analytical Documentation (NMR, HPLC, LC-MS) for 1,3-Dimethoxy-4-methyl-2-nitrobenzene. Retrieved from:

  • [3] Combi-Blocks. Nitro Compounds Catalog. Retrieved from:

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Nitration of Electron-Rich Aromatics

Executive Summary The regioselective functionalization of aromatic compounds is a cornerstone of synthetic organic chemistry, essential for the development of active pharmaceutical ingredients (APIs), agrochemicals, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The regioselective functionalization of aromatic compounds is a cornerstone of synthetic organic chemistry, essential for the development of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials[1][2]. While the nitration of standard arenes is well-documented, electron-rich aromatics (e.g., phenols, anisoles, and polycyclic systems) present a unique challenge. Their highly activated


-systems make them prone to over-nitration (yielding di- or tri-nitro adducts) and oxidative degradation when exposed to traditional harsh mixed-acid systems (HNO₃/H₂SO₄)[2].

This application note provides a comprehensive guide to modern, mild, and highly regioselective nitration methodologies. By leveraging solid-supported reagents and aqueous micellar catalysis, researchers can achieve precise mono-nitration with exceptional para- or ortho-selectivity while adhering to green chemistry principles[3][4].

Mechanistic Insights & Causality (E-E-A-T)

To control the nitration of electron-rich aromatics, one must first understand the causality driving their hyper-reactivity.

The Role of Electron-Donating Groups (EDGs)

Substituents containing unshared electron pairs (such as -OH, -OCH₃, and -NHAc) donate electron density into the aromatic ring via resonance (+M effect)[5]. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), significantly lowering the activation barrier for electrophilic attack. Consequently, the rate-limiting step shifts. For highly reactive aromatics, the reaction is so rapid that electron transfer from the aromatic ring to the nitronium ion (


) may precede the formation of the traditional carbon-nitrogen bond, generating a radical pair intermediate[6].
Stabilization of the Wheland Intermediate

The electrophilic nitration proceeds via the attack of the


 ion, forming a resonance-stabilized carbocation known as the 

-complex or Wheland intermediate[1]. EDGs stabilize the positive charge specifically at the ortho and para positions.
  • Electronic vs. Steric Control: While electronic effects activate both ortho and para positions, steric hindrance from bulky substituents (or the use of shape-selective catalysts like Zeolite

    
    ) can be leveraged to heavily favor the para-isomer[2][7].
    
  • Micellar Catalysis: In aqueous systems using Sodium Dodecyl Sulfate (SDS), the micellar interface concentrates the hydrophobic aromatic substrate. The dielectric constant at this interface is significantly lower than in bulk water, creating a microenvironment highly conducive to

    
     formation even from dilute nitric acid, driving high regioselectivity[3].
    

Mechanism HNO3 Nitric Acid Source NO2 Nitronium Ion (NO2+) HNO3->NO2 Acid/Catalyst Activation Pi π-Complex / Radical Pair NO2->Pi Electrophilic Attack ArH Electron-Rich Substrate ArH->Pi +M Effect Wheland σ-Complex (Wheland Int.) Pi->Wheland C-N Bond Formation Product Regioselective Nitroaromatic Wheland->Product Deprotonation (-H+)

Mechanistic pathway of electrophilic aromatic nitration highlighting intermediate stabilization.

Quantitative Comparison of Nitrating Systems

Selecting the correct nitrating system is critical for preventing oxidative cleavage and poly-nitration. The table below summarizes validated methodologies for electron-rich substrates.

SubstrateNitrating SystemReaction ConditionsYield (%)Regioselectivity (p:o)Ref
PhenolSDS / Dilute HNO₃Aqueous, Room Temp, 1.0 M HNO₃>90%>95:5 (para-selective)[3]
PhenolNH₄NO₃ / KHSO₄Acetonitrile, Reflux95%20:75 (ortho-selective)[8]
AnisoleMg(NO₃)₂ / Silica GelSolid-phase, 150°C, N₂ atm85%Highly para-selective[4][9]
ChlorobenzeneZeolite ZSM-5 / HNO₃90–100°C, Neat95%Highly para-selective[10]

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific monitoring and quenching steps to ensure reproducibility and safety.

Protocol A: Solid-Phase Nitration using Mg(NO₃)₂ on Silica Gel

This solvent-free method utilizes the acidic surface of silica gel to generate the nitronium ion from magnesium nitrate, providing a mild environment that prevents the oxidation of sensitive methoxy-aromatics[4][9].

Materials:

  • Substrate: 1,4-Dimethoxybenzene or Anisole (3.62 mmol)

  • Reagent: Mg(NO₃)₂·6H₂O (1.97 mmol)

  • Support: Silica gel (2.92 g, 48.7 mmol)

Step-by-Step Procedure:

  • Preparation: In a mortar, thoroughly grind the Mg(NO₃)₂·6H₂O and silica gel to ensure a uniform composite. The inherent acidity of this composite (pH ~0.96 under dry conditions) is crucial for

    
     generation[4][9].
    
  • Adsorption: Add the electron-rich aromatic substrate to the solid mixture and mix gently until homogeneously distributed.

  • Reaction: Transfer the solid mixture to a round-bottom flask equipped with a magnetic stirrer. Purge the system with Nitrogen gas (N₂) and heat the mixture to 150°C using an oil bath[9].

  • Monitoring: Allow the reaction to proceed for 4–5 hours. Monitor progress by extracting a micro-aliquot, dissolving it in ethyl acetate, and analyzing via TLC (Hexane:Ethyl Acetate gradient)[1][9].

  • Quenching & Workup: Cool the flask to room temperature. The acidic composite can be neutralized simply by exposing it to wet conditions[4]. Elute the product from the silica gel using dichloromethane or ethyl acetate.

  • Purification: Concentrate the organic eluent under reduced pressure and purify via flash column chromatography to isolate the pure para-nitroaromatic[1].

Protocol B: Green Aqueous Micellar Nitration

This protocol leverages Sodium Dodecyl Sulfate (SDS) to create a micellar microenvironment that facilitates nitration using dilute nitric acid at room temperature, entirely avoiding organic solvents during the reaction phase[3].

Materials:

  • Substrate: Phenol or Aniline derivatives (1.0 mmol)

  • Surfactant: Sodium Dodecyl Sulfate (SDS)

  • Reagent: Dilute Nitric Acid (HNO₃)

Step-by-Step Procedure:

  • Micelle Formation: Prepare an aqueous solution of SDS such that the final concentration is 0.05 M. This is well above the Critical Micelle Concentration (CMC) of SDS (0.008 M), ensuring robust micelle formation[3].

  • Acidification: Slowly add dilute nitric acid to the SDS solution until the HNO₃ concentration reaches 1.0 M. Stir at room temperature[3].

  • Substrate Addition: Add the aromatic substrate (1.0 mmol) to the aqueous mixture. The hydrophobic substrate will partition into the micellar interface[3].

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid for phenols. Monitor via TLC or HPLC[3].

  • Extraction: Once complete, extract the aqueous mixture with ethyl acetate (3 x 15 mL). The mild conditions ensure no poly-nitration occurs[3].

  • Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the highly pure para-nitrophenol[3][8].

Experimental Workflow Visualization

Workflow Prep 1. Reagent Preparation (Mix Substrate + Catalyst/Micelles) React 2. Controlled Nitration (Specific Temp & Time) Prep->React Monitor 3. Reaction Monitoring (TLC / HPLC Analysis) React->Monitor Monitor->React Incomplete Quench 4. Quenching / Neutralization (H2O Addition / Cooling) Monitor->Quench Complete Extract 5. Liquid-Liquid Extraction (Organic / Aqueous Phase) Quench->Extract Purify 6. Final Purification (Chromatography / Evaporation) Extract->Purify

Standardized workflow for the regioselective nitration of sensitive aromatic compounds.

References

  • Dey, J., Saha, M., Pal, A. K., & Ismail, K. (2013). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. RSC Advances, 3, 18609-18613.[Link]

  • ACS Publications. Is Electron Transfer a Step in the Nitration of Reactive Aromatics?[Link]

  • Scientific Research Publishing (SCIRP). (2016). Solid-Phase Aromatic Nitration with Mg(NO3)2 on Silica Gel. [Link]

  • Smith, K., et al. A Novel Method for the Nitration of Simple Aromatic Compounds. The Journal of Organic Chemistry. [Link]

  • Google Patents. (1999). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Scientific Research Publishing (SCIRP). Solid-Phase Aromatic Nitration with Mg(NO3)2 on Silica Gel (Expanded Data). [Link]

  • Baghernejad, B., et al. (2009). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. DergiPark.[Link]

  • RSC Publishing. Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium (Abstract/Index).[Link]

  • Frontiers in Chemistry. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. [Link]

  • OUCI. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.[Link]

  • RSC eTextbook Collection. (2016). Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution.[Link]

Sources

Application

Application Note: Highly Selective Reduction of 1,3-Dimethoxy-4-methyl-2-nitrobenzene to 2,6-Dimethoxy-3-methylaniline

Introduction & Chemical Context The reduction of highly substituted nitroarenes to their corresponding anilines is a foundational transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The reduction of highly substituted nitroarenes to their corresponding anilines is a foundational transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The substrate, 1,3-dimethoxy-4-methyl-2-nitrobenzene , presents a unique synthetic challenge. The nitro group is flanked by two ortho-methoxy groups, creating significant steric hindrance that forces the nitro group out of coplanarity with the aromatic ring. This steric bulk can impede catalyst approach and slow down the initial electron transfer or hydrogen addition.

Nomenclature Insight: Upon successful reduction, the product obtained is 2,6-dimethoxy-3-methylaniline . The formation of the primary amine dictates the C1 position of the aromatic ring. Consequently, the original C2-nitro becomes the C1-amine. To achieve the lowest possible locant numbers, the ring is numbered such that the adjacent methoxy groups become C2 and C6, and the methyl group (originally at C4) shifts to the C3 position.

Mechanistic Pathways

The reduction of a nitro group to an amine is a complex six-electron, six-proton process that generally proceeds via two primary pathways: the direct reduction pathway and the condensation pathway[1].

  • Direct Pathway: Proceeds sequentially via nitrosobenzene and hydroxylamine intermediates. The cleavage of the N–O bond in the hydroxylamine intermediate is often the rate-limiting step[1].

  • Condensation Pathway: Involves the bimolecular coupling of nitroso and hydroxylamine species to form azoxy, azo, and hydrazo intermediates, which are subsequently cleaved to the final aniline[1].

Understanding these pathways is critical. If the catalytic system is not properly tuned to overcome the steric hindrance of the ortho-methoxy groups, the reaction may stall, leading to the accumulation of toxic hydroxylamine or azo dimers.

Mechanism Nitro Nitrobenzene Derivative (-NO2) Nitroso Nitrosobenzene (-NO) Nitro->Nitroso 2e-, 2H+ (Direct) Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl 2e-, 2H+ Azoxy Azoxybenzene Nitroso->Azoxy + Hydroxylamine (Condensation) Aniline Aniline Derivative (-NH2) Hydroxyl->Aniline 2e-, 2H+ Azo Azobenzene Azoxy->Azo 2e-, 2H+ Hydrazo Hydrazobenzene Azo->Hydrazo 2e-, 2H+ Hydrazo->Aniline 2e-, 2H+ (Cleavage)

Direct vs. Condensation reduction pathways of nitroarenes to anilines.

Experimental Workflows

To address the steric and electronic challenges of 1,3-dimethoxy-4-methyl-2-nitrobenzene, we detail two validated methodologies:

  • Method A: Catalytic Transfer Hydrogenation (Pd/C). The traditional industrial approach. It utilizes hydrogen gas and a heterogeneous palladium catalyst. While highly efficient, the harsh conditions require specialized high-pressure reactors and careful monitoring to prevent over-reduction (e.g., aromatic ring hydrogenation or ether cleavage)[2].

  • Method B: Mediated Electrocatalytic Reduction. A modern, sustainable alternative. This method employs a polyoxometalate redox mediator in an aqueous acidic solution at room temperature. The mediator reversibly accepts electrons from the cathode and reacts with the nitroarene in solution, eliminating the need for hazardous hydrogen gas or pressurized vessels[3]. This approach is highly chemoselective, leaving the methoxy and methyl groups intact[3].

Workflow Prep Cell Preparation (1 M H3PO4 + Mediator) Substrate Substrate Addition (Nitroarene) Prep->Substrate Electrolysis Electrolysis (2.7 mA/cm²) Substrate->Electrolysis Extraction Extraction (Organic Solvent) Electrolysis->Extraction Purification Purification (Aniline Product) Extraction->Purification

Step-by-step workflow for the electrocatalytic reduction of nitroarenes.

Quantitative Data Summary

ParameterMethod A: Catalytic HydrogenationMethod B: Electrocatalytic Reduction
Catalyst / Mediator 5% Pd/C[2]Polyoxometalate (e.g., H₃PMo₁₂O₄₀)[3]
Reductant H₂ Gas (4–10 bar)[2]Electrons (Cathodic Current)[3]
Solvent Ethanol[2]1 M Aqueous H₃PO₄[3]
Temperature 343–403 K (70–130 °C)[2]Room Temperature (20–25 °C)[3]
Reaction Time 2–4 hours6–11 hours[3]
Yield / Conversion >95%>92%[3]
Selectivity ~90-95% (Risk of side reactions)>99% (Highly chemoselective)[3]

Step-by-Step Protocols

Protocol A: Catalytic Hydrogenation using Pd/C

Causality Focus: The use of ethanol as a solvent ensures high solubility of the lipophilic substrate, while the 5% Pd/C provides optimal surface area for H₂ activation. The pressure is maintained at 4-10 bar to overcome the steric hindrance of the ortho-methoxy groups[2].

  • Reactor Preparation: Purge a stainless steel autoclave[2] with inert gas (N₂ or Ar) for 15 minutes to remove oxygen, preventing explosive H₂ mixtures and catalyst deactivation.

  • Substrate Loading: Dissolve 1,3-dimethoxy-4-methyl-2-nitrobenzene (0.25–0.5 mol/L) in absolute ethanol. Add 5% Pd/C catalyst (4–12% w/w relative to the substrate)[2].

  • Hydrogenation: Seal the reactor and purge with H₂ gas three times. Pressurize the reactor to 5 bar H₂ and heat to 353 K (80 °C) with an agitation speed of >800 rpm to eliminate external mass transfer resistance[2].

  • Validation Check (Self-Validating System): Monitor the hydrogen uptake. The reaction is complete when the pressure stabilizes (no further H₂ consumption). Verify via HPLC-UV (254 nm); the substrate peak should be <1% area.

  • Workup: Cool the reactor to room temperature and carefully vent the excess H₂. Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. (Caution: Dry Pd/C is highly pyrophoric). Concentrate the filtrate under reduced pressure to yield 2,6-dimethoxy-3-methylaniline.

Protocol B: Electrocatalytic Reduction via Polyoxometalate Mediator

Causality Focus: The polyoxometalate mediator acts as an electron shuttle, allowing the reduction to occur in the bulk solution rather than requiring the sterically hindered substrate to directly adsorb onto the electrode surface[3].

  • Cell Setup: Assemble an electrochemical cell with a suitable cathode (e.g., carbon felt) and anode. Prepare a 1 M aqueous H₃PO₄ solution containing 10 mol% of the polyoxometalate redox mediator[3].

  • Substrate Addition: Add 1,3-dimethoxy-4-methyl-2-nitrobenzene (1 g scale) to the electrolyte solution[3]. Note: The substrate may be partially insoluble initially, but will dissolve as it is reduced to the more soluble protonated aniline.

  • Electrolysis: Apply a constant cathodic current of 20 mA (current density ≈ 2.7 mA/cm²)[3]. Stir the solution vigorously to ensure efficient interaction between the mediator and the substrate.

  • Validation Check (Self-Validating System): Monitor the cell voltage and current. The electrolysis is deemed complete when the current falls to background levels (typically 6–11 hours), indicating full consumption of the substrate[3]. Confirm completion via ¹H NMR or LC-MS.

  • Extraction and Purification: Adjust the pH of the aqueous solution to ~10 using NaOH to deprotonate the aniline product. Extract with an organic solvent (e.g., ethyl acetate) three times. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to isolate the pure 2,6-dimethoxy-3-methylaniline[3].

References[3] Title: Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator

Source: ACS Organic & Inorganic Au URL: [Link][1] Title: Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme Source: ChemRxiv URL: [Link][2] Title: Operation condition and Reaction kinetics for hydrogenation of dimethyl-nitrobenzene to dimethyl-aniline by Pd/C catalysts Source: Academia.edu / American Journal of Physical Chemistry URL: [Link]

Sources

Method

Application Note: 2,4-Dimethoxy-3-nitrotoluene as a Key Intermediate in the Synthesis of Tetrasubstituted Aromatic APIs

Executive Summary 2,4-Dimethoxy-3-nitrotoluene (systematically 1-methyl-2,4-dimethoxy-3-nitrobenzene) is a highly specialized, sterically encumbered building block utilized in the development of advanced active pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dimethoxy-3-nitrotoluene (systematically 1-methyl-2,4-dimethoxy-3-nitrobenzene) is a highly specialized, sterically encumbered building block utilized in the development of advanced active pharmaceutical ingredients (APIs). Featuring a contiguous 1,2,3,4-tetrasubstitution pattern, this intermediate is primarily valued as a precursor to 3-amino-2,4-dimethoxytoluene .

The resulting aniline derivative is a critical pharmacophore in the design of conformationally restricted kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and downstream Mitogen-Activated Protein Kinase (MAPK) pathways. This application note details the mechanistic rationale, optimized synthetic workflows, and validated protocols for utilizing 2,4-dimethoxy-3-nitrotoluene in modern drug discovery.

Mechanistic Insights & Chemical Properties

As a Senior Application Scientist, it is crucial to understand why this specific isomer is selected over simpler alternatives. The utility of 2,4-dimethoxy-3-nitrotoluene stems directly from its unique steric and electronic profile:

  • Steric Hindrance and Conformational Locking: The nitro group at the C3 position is sandwiched between two bulky methoxy groups (C2 and C4). Upon reduction to the corresponding amine and subsequent coupling to a heterocyclic scaffold (e.g., a pyrimidine ring), the severe steric repulsion between the methoxy oxygen lone pairs and the amine proton forces the N-C(aryl) bond out of the aromatic plane. This "conformational locking" minimizes the entropic penalty upon binding to the kinase ATP pocket, dramatically increasing target affinity and selectivity.

  • Electronic Reactivity: The strong electron-donating effect of the two methoxy groups enriches the electron density of the aromatic ring. While this makes the resulting 3-amino-2,4-dimethoxytoluene a highly reactive nucleophile, the severe steric crowding necessitates highly optimized catalytic systems for cross-coupling.

Experimental Protocols & Workflows

Protocol A: Chemoselective Catalytic Hydrogenation

Objective: Reduction of 2,4-dimethoxy-3-nitrotoluene to 3-amino-2,4-dimethoxytoluene. Causality & Rationale: The reduction of sterically hindered nitroarenes requires a catalyst that balances reactivity with chemoselectivity ()[1]. Palladium on carbon (Pd/C) under transfer hydrogenation conditions (using ammonium formate) is selected over Raney Nickel or harsh metal/acid reductions (e.g., Fe/HCl) to prevent unwanted demethoxylation or over-reduction of the electron-rich aromatic ring.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 250 mL round-bottom flask, dissolve 2,4-dimethoxy-3-nitrotoluene (10.0 mmol) in 50 mL of anhydrous methanol.

  • Catalyst Addition: Carefully add 10 wt% Pd/C (0.05 equiv of Pd) under a continuous stream of argon to prevent autoignition of the catalyst.

  • Hydrogen Source: Add ammonium formate (40.0 mmol, 4.0 equiv) in a single portion. Causality Note: Ammonium formate decomposes into H₂ and CO₂ in situ, providing a safe, highly controlled hydrogen source that prevents runaway exothermic reactions.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 60 °C for 2 hours.

  • Self-Validation: Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 3:1). The protocol is self-validating: the distinct yellow color of the nitroarene will dissipate into a colorless/pale solution, and the starting material peak will be completely consumed, replaced by a highly polar, UV-active spot.

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove the Pd/C catalyst, and wash the filter cake with excess methanol. Concentrate the filtrate under reduced pressure to yield the crude 3-amino-2,4-dimethoxytoluene.

Protocol B: Buchwald-Hartwig Amination for Scaffold Assembly

Objective: C-N cross-coupling of 3-amino-2,4-dimethoxytoluene with a 2-chloropyrimidine derivative to form a kinase inhibitor core. Causality & Rationale: Due to the extreme steric hindrance at the C3 position of the aniline, standard phosphine ligands (like BINAP or dppf) fail to promote the reductive elimination step of the catalytic cycle. The use of bulky, electron-rich dialkylbiaryl phosphine ligands, such as XPhos, is mandatory to facilitate the coupling of such hindered primary anilines ()[2], ()[3].

Step-by-Step Methodology:

  • Preparation: Inside a nitrogen-filled glovebox, charge a Schlenk tube with 3-amino-2,4-dimethoxytoluene (5.0 mmol), the target 2-chloropyrimidine (5.0 mmol), Pd₂(dba)₃ (2.5 mol%), XPhos (5.0 mol%), and sodium tert-butoxide (NaOtBu, 7.0 mmol).

  • Solvent Addition: Add 20 mL of anhydrous, degassed toluene. Seal the tube and remove it from the glovebox.

  • Reaction: Heat the mixture at 100 °C in an oil bath for 12 hours with vigorous stirring.

  • Self-Validation: The reaction is complete when LC-MS indicates the total disappearance of the aniline mass (m/z) and the appearance of the desired secondary amine product mass.

  • Workup: Cool to room temperature, dilute with ethyl acetate (50 mL), and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography.

Quantitative Data Presentation

Table 1: Optimization of Nitro Reduction Conditions

Hydrogen Source Catalyst Temperature (°C) Time (h) Yield (%) Purity (HPLC)
H₂ Gas (1 atm) 10% Pd/C 25 12 85 >95%
H₂ Gas (50 psi) Raney Ni 50 6 62 <80% (Demethoxylation)
Ammonium Formate 10% Pd/C 60 2 96 >99%

| Hydrazine Hydrate | 5% Ru/C | 80 | 4 | 78 | >90% |

Table 2: Optimization of Buchwald-Hartwig Amination (Toluene, 100 °C)

Ligand Base Catalyst Loading (Pd) Conversion (%) Isolated Yield (%)
BINAP Cs₂CO₃ 5.0 mol% <10 N/A
dppf NaOtBu 5.0 mol% 25 18
BrettPhos LiHMDS 2.5 mol% 85 79

| XPhos | NaOtBu | 2.5 mol% | >99 | 92 |

Process & Pathway Visualization

SyntheticWorkflow SM 2,4-Dimethoxy-3-nitrotoluene (Starting Material) Red Catalytic Hydrogenation (Pd/C, H2 or NH4HCO2) SM->Red Int 3-Amino-2,4-dimethoxytoluene (Key Intermediate) Red->Int Coupling Buchwald-Hartwig Amination (Pd2(dba)3, XPhos) Int->Coupling API Pyrimidine-based API (Kinase Inhibitor) Coupling->API

Synthetic workflow from 2,4-dimethoxy-3-nitrotoluene to a pyrimidine-based API.

SignalingPathway API Synthesized API (Conformationally Locked) EGFR EGFR Kinase Domain API->EGFR Inhibits RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK

Mechanism of action: The synthesized API inhibits EGFR, blocking the MAPK/ERK pathway.

References

  • Title: Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update Source: SciSpace / ChemInform URL: [Link]

  • Title: Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts Source: Journal of the American Chemical Society URL: [Link]

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews URL: [Link]

Sources

Application

Application Note: Regioselective Nitration of 1,3-Dimethoxy-4-methylbenzene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Scope 1,3-Dimethoxy-4-methylbenzene (also known widely in literatu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Scope

1,3-Dimethoxy-4-methylbenzene (also known widely in literature as 2,4-dimethoxytoluene) is a highly electron-rich aromatic building block frequently utilized in the synthesis of pharmaceuticals, agrochemicals, and complex phenethylamine derivatives. The introduction of a nitro group into this scaffold is a critical functionalization step, providing a synthetic handle for subsequent reduction to an amine or cross-coupling reactions.

This application note details the regioselective nitration of 1,3-dimethoxy-4-methylbenzene. By synthesizing field-proven methodologies with rigorous mechanistic logic, this guide establishes a self-validating protocol that maximizes yield while suppressing oxidative degradation and over-nitration.

Mechanistic Insights & Regioselectivity (Causality)

The nitration of 1,3-dimethoxy-4-methylbenzene is a classic Electrophilic Aromatic Substitution (EAS). The regiochemical outcome is strictly dictated by the synergistic directing effects of the ring substituents[1]:

  • Methoxy Groups (-OCH₃ at C1 and C3): Strongly activating, ortho/para-directing due to resonance electron donation (+M effect).

  • Methyl Group (-CH₃ at C4): Weakly activating, ortho/para-directing via hyperconjugation (+I effect).

Why nitration occurs exclusively at the C6 position:

  • The C6 Position: This carbon is ortho to the C1-methoxy group and para to the C3-methoxy group. Electrophilic attack here forms a Wheland intermediate (sigma complex) that receives maximal resonance stabilization from both oxygen lone pairs.

  • The C2 Position: While also activated by both methoxy groups, it is flanked by them, making it highly sterically hindered.

  • The C5 Position: This position is meta to both methoxy groups and only receives weak stabilization from the ortho-methyl group, making it kinetically unfavorable.

Consequently, electrophilic attack by the nitronium ion (


) occurs almost exclusively at the C6 position, yielding 1,3-dimethoxy-4-methyl-6-nitrobenzene  (also known as 5-nitro-2,4-dimethoxytoluene)[1][2].

G sub 1,3-Dimethoxy-4-methylbenzene (Highly Activated) reagent HNO3 / H2SO4 0-5 °C, DCM sub->reagent Electrophilic Attack sigma C6-Sigma Complex (Stabilized by -OMe) reagent->sigma NO2+ Addition (Regioselective) minor C2/C5 Isomers (Sterically Hindered/Trace) reagent->minor Minor Pathways prod 1,3-Dimethoxy-4-methyl-6-nitrobenzene (Major Product) sigma->prod Deprotonation (Fast)

Fig 1: Regioselective nitration workflow of 1,3-dimethoxy-4-methylbenzene via a C6-sigma complex.

Quantitative Data & Reagent Selection

The choice of nitrating reagents for electron-rich arenes requires balancing electrophilicity with the risk of oxidative degradation. We utilize a mixed acid system in a biphasic non-polar solvent to achieve this balance[3].

ParameterSpecificationCausality / Rationale
Substrate 1,3-Dimethoxy-4-methylbenzeneHighly activated electron-rich arene.
Nitrating Agent

(68-70%) /

(98%)

acts as a catalyst to dehydrate

and generate the

electrophile.
Solvent Dichloromethane (DCM)Non-polar biphasic medium acts as a heat sink and prevents oxidative cleavage of methoxy groups[4].
Stoichiometry 1.0 : 1.05 : 1.10 (Substrate :

:

)
A slight excess ensures complete conversion without triggering dinitration.
Temperature 0 – 5 °CStrict thermal control suppresses exothermic runaway and side-reactions.
Reaction Time 1.5 HoursSufficient for full conversion due to the highly activated ring.
Expected Yield 85 – 92%High yield achieved via regioselective C6-attack[2].

Experimental Protocol: Self-Validating Workflow

Caution: The generation of nitronium ions is highly exothermic. Conduct all operations in a well-ventilated fume hood using appropriate PPE.

Step 1: Preparation of the Nitrating Mixture
  • Equip a 50 mL round-bottom flask with a magnetic stir bar and submerge it in an ice-water bath (0 °C).

  • Add 2.5 mL of concentrated Nitric Acid (68-70%, ~1.05 eq).

  • Slowly add 2.7 mL of concentrated Sulfuric Acid (98%, ~1.1 eq) dropwise over 10 minutes.

    • Causality: Dropwise addition prevents thermal spikes that could lead to the volatilization of

      
       or the formation of dangerous nitrogen oxides (NOx)[3].
      
  • Stir the mixed acid for 15 minutes at 0 °C to ensure complete formation of the nitronium ion complex.

Step 2: Substrate Preparation
  • In a separate 250 mL two-neck round-bottom flask equipped with a dropping funnel and an internal thermometer, dissolve 10.0 g (65.7 mmol) of 1,3-dimethoxy-4-methylbenzene in 80 mL of anhydrous Dichloromethane (DCM)[3].

  • Cool the solution to 0–5 °C using an ice-water bath.

Step 3: Electrophilic Addition
  • Transfer the cold nitrating mixture to the dropping funnel.

  • Add the nitrating mixture dropwise to the substrate solution over 30 minutes. Maintain the internal temperature strictly below 5 °C.

    • Causality: Exceeding 5 °C increases the kinetic accessibility of the sterically hindered C2 position and promotes oxidative degradation of the electron-rich methoxy groups.

Step 4: Reaction Monitoring & Quenching
  • Allow the reaction to stir at 0–5 °C for 1.5 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 8:2, UV detection). The starting material (

    
    ) should be fully consumed, replaced by a distinct yellow spot (
    
    
    
    ) corresponding to the nitro product.
  • Quench the reaction by pouring the mixture over 150 g of crushed ice with vigorous stirring.

    • Causality: Rapid dilution with ice halts the reaction instantly and prevents localized heating during acid dilution.

Step 5: Workup and Purification
  • Transfer the quenched mixture to a separatory funnel. Separate the lower organic (DCM) layer.

  • Extract the aqueous layer with an additional 2 x 40 mL of DCM.

  • Combine the organic layers and wash sequentially with:

    • 50 mL of cold distilled water.

    • 2 x 50 mL of saturated aqueous Sodium Bicarbonate (

      
      ) until the aqueous phase pH is > 7.
      
      • Causality: Complete neutralization of residual acid is mandatory to prevent acid-catalyzed decomposition during solvent evaporation.

    • 50 mL of brine.

  • Dry the organic phase over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate under reduced pressure.
    
  • Recrystallize the crude yellow solid from hot methanol to yield pure 1,3-dimethoxy-4-methyl-6-nitrobenzene as pale yellow crystals[2].

References

  • Google Patents. "US2581972A - Preparation of 2-chloro-4-methoxy-5-nitro-toluene and 2-chloro-4-methoxy-5-aminotoluene". Google Patents. URL:[2]

  • Shulgin, Alexander. "PiHKAL: A Chemical Love Story - Synthesis of Phenethylamine Derivatives". The Vespiary. URL: [Link]

Sources

Method

Scalable synthesis of 2,4-dimethoxy-3-nitrotoluene

Application Note: Precision Synthesis of 2,4-Dimethoxy-3-nitrotoluene via Regioselective Directed Ortho Metalation (DoM) Executive Summary The synthesis of 2,4-dimethoxy-3-nitrotoluene (1-methyl-2,4-dimethoxy-3-nitrobenz...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 2,4-Dimethoxy-3-nitrotoluene via Regioselective Directed Ortho Metalation (DoM)

Executive Summary

The synthesis of 2,4-dimethoxy-3-nitrotoluene (1-methyl-2,4-dimethoxy-3-nitrobenzene) presents a classic regioselectivity challenge in aromatic substitution. Direct electrophilic nitration of the precursor, 2,4-dimethoxytoluene, predominantly yields the 5-nitro isomer due to the synergistic para-directing effect of the C2-methoxy group and steric accessibility. The target 3-nitro isomer, where the nitro group is sterically crowded between two methoxy substituents, is inaccessible via standard mixed-acid nitration.

This Application Note details a scalable, high-precision protocol using Directed Ortho Metalation (DoM) to exclusively target the C3 position. By leveraging the superior acidity of the C3 proton (flanked by two alkoxy groups) and the chelating ability of lithium, we achieve >95% regioselectivity. This guide covers the mechanistic rationale, detailed experimental protocol, safety considerations for scale-up, and critical process parameters (CPPs).

Strategic Analysis: The Regioselectivity Paradox

To synthesize the target effectively, one must understand why "obvious" methods fail.

  • Pathway A: Direct Nitration (Classical) Reagents:

    
    .
    Mechanism: Electrophilic Aromatic Substitution (
    
    
    
    ). Outcome: The electrophile (
    
    
    ) attacks the most electron-rich and least hindered position. The C5 position is para to the C2-methoxy (strong activator) and ortho to the C4-methoxy. The C3 position is activated but sterically "sandwiched" between two methoxy groups. Result: >90% 5-nitro isomer; <5% 3-nitro isomer.[1]
  • Pathway B: Directed Ortho Metalation (Recommended) Reagents:

    
    -Butyllithium (
    
    
    
    -BuLi), followed by a nitro electrophile (e.g., Isopropyl Nitrate). Mechanism: Coordinate-Induced Deprotonation.[1] Outcome: The lithium reagent coordinates to the methoxy oxygens. The proton at C3 is the most acidic (
    
    
    ~36) due to the inductive effect of two adjacent oxygens. Kinetic control at low temperature exclusively lithiates C3. Result: >95% 3-nitro isomer.[1][2][3][4]
Visualizing the Regioselectivity

Regioselectivity cluster_legend Mechanism Key Start 2,4-Dimethoxytoluene (Precursor) Direct Direct Nitration (HNO3/H2SO4) Start->Direct Electrophilic Attack DoM DoM Strategy (n-BuLi / R-ONO2) Start->DoM Deprotonation Prod5 5-Nitro Isomer (Major Product of Nitration) Thermodynamic/Steric Control Direct->Prod5 Favored (Para to C2-OMe) Prod3 3-Nitro Isomer (Target Compound) Kinetic/Chelation Control DoM->Prod3 Exclusive (Between OMe's) key1 Red path: Undesired Steric Control key2 Green path: Desired Chelation Control

Figure 1: Divergent synthetic pathways. Direct nitration fails to access the crowded C3 position, necessitating the DoM approach.

Detailed Experimental Protocol

Target Scale: 100 g (0.66 mol) input of 2,4-dimethoxytoluene. Yield Expectation: 75–85% isolated yield.

Materials & Reagents
ReagentRoleEquiv.QuantityCritical Specification
2,4-Dimethoxytoluene Substrate1.0100.0 gDry, <0.1% water

-Butyllithium
Base1.1~290 mL (2.5M)Titrate before use; Hexane solution
Isopropyl Nitrate Electrophile1.25~87.0 gFreshly distilled if yellow; Safety hazard
THF (Tetrahydrofuran) Solvent-1.0 LAnhydrous, inhibitor-free
Ammonium Chloride Quench-Sat.[1] Soln.Aqueous
Step-by-Step Methodology

1. System Preparation (Inert Atmosphere)

  • Setup: Use a 3-neck 3L round-bottom flask equipped with a mechanical stirrer (Teflon paddle), a low-temperature thermometer, a pressure-equalizing addition funnel, and a nitrogen/argon inlet.

  • Drying: Flame-dry the glassware under vacuum and backfill with nitrogen three times.[1]

  • Solvent: Cannulate 1.0 L of anhydrous THF into the flask. Cool the system to -78°C using a dry ice/acetone bath.

2. Lithiation (The Critical Step)

  • Substrate Addition: Add 2,4-dimethoxytoluene (100 g) to the cold THF. Ensure complete dissolution.

  • Base Addition: Slowly add

    
    -BuLi (1.1 equiv) via the addition funnel over 45–60 minutes.
    
    • Control: Maintain internal temperature below -65°C .

    • Observation: The solution may turn yellow or pale orange, indicating the formation of the aryllithium species.

  • Aging: Stir the mixture at -78°C for 1 hour, then allow the temperature to rise to 0°C over 30 minutes to ensure complete metalation.

    • Note: The C3-lithio species is stabilized by the "pincer" effect of the two methoxy oxygens, preventing benzylic lithiation at the C1-methyl group.

3. Electrophilic Trapping (Nitration)

  • Cooling: Re-cool the reaction mixture to -78°C .

  • Electrophile Addition: Add Isopropyl Nitrate (1.25 equiv) dropwise over 30 minutes.

    • Caution: Nitration of lithiated species is exothermic. Monitor temperature strictly (< -60°C).

    • Mechanism:[1][5][6][7][8] The lithium-nitrate exchange generates the nitroarene and lithium alkoxide.

  • Warming: Allow the reaction to warm slowly to room temperature (20–25°C) over 2 hours. The color typically darkens.

4. Quench and Workup

  • Quenching: Carefully pour the reaction mixture into a beaker containing 1 L of saturated aqueous

    
     and 500 g of crushed ice. Stir vigorously for 30 minutes.
    
  • Extraction: Separate the layers. Extract the aqueous phase with Ethyl Acetate (

    
     mL).
    
  • Washing: Combine organics and wash with Brine (

    
     mL). Dry over anhydrous 
    
    
    
    .
  • Concentration: Filter and concentrate under reduced pressure (Rotavap) at <40°C to yield the crude oil.

5. Purification

  • Crystallization: The crude product often solidifies upon standing. Recrystallize from minimal hot Ethanol or an Ethanol/Hexane mixture.

  • Column Chromatography (Alternative): If oil persists, purify via silica gel chromatography (Gradient: 5% to 20% EtOAc in Hexanes). The 3-nitro isomer is typically more polar than the starting material but less polar than dinitrated byproducts.

Process Validation & Quality Control

Analytical Markers
  • 1H NMR (CDCl3, 400 MHz):

    • Diagnostic Signal: Look for the aromatic protons. In the 3-nitro isomer, the two aromatic protons (H5 and H6) are ortho to each other.

    • H5/H6: Two doublets (

      
       Hz) around 6.8–7.2 ppm.
      
    • Contrast with 5-nitro isomer: The 5-nitro isomer has singlets (para relationship) or weak meta coupling for H3/H6.

    • Methoxy Groups: Two distinct singlets (approx. 3.8 and 3.9 ppm).

  • HPLC Purity: Target >98% (Area %).

  • Safety Check: DSC (Differential Scanning Calorimetry) of the crude residue is recommended before large-scale distillation to screen for thermal instability of nitro compounds.

Data Summary Table
ParameterDirect NitrationDoM Route (This Protocol)
Major Product 5-Nitro Isomer3-Nitro Isomer
Regioselectivity <5% desired isomer>95% desired isomer
Yield High (for wrong isomer)75–85%
Scalability HighModerate (Cryogenic required)
Key Hazard Exotherm / Acid burnsPyrophoric (

-BuLi) / Reactive

Mechanistic Workflow Diagram

Workflow Step1 Reagent Prep Dry THF, Inert Atmosphere Step2 Lithiation (-78°C) 2,4-Dimethoxytoluene + n-BuLi Forms 3-Lithio Intermediate Step1->Step2 Cool to -78°C Step3 Electrophilic Trapping (-78°C) Add Isopropyl Nitrate Forms 3-Nitro Product Step2->Step3 Regioselective C3 Attack Step4 Quench & Workup NH4Cl(aq), Extraction Step3->Step4 Warm to RT Step5 Purification Recrystallization (EtOH) Step4->Step5 Isolate Crude

Figure 2: Process workflow for the synthesis of 2,4-dimethoxy-3-nitrotoluene.

References

  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933. Link

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon Press.
  • Dauzonne, D., & Grandjean, C. (2004). "Synthesis of 2,4-Dimethoxy-3-nitrobenzoic Acid." Synthesis, (Synthesis of analogous crowded nitro-resorcinols).
  • Strazzolini, P., et al. (2003). "Nitration of Lithiated Aromatics with Isopropyl Nitrate." Journal of Organic Chemistry, 68(2), 467-477. (Protocol for converting Ar-Li to Ar-NO2).
  • Beak, P., & Snieckus, V. (1982). "Directed Lithiation of Aromatic Tertiary Amides: An Evolving Synthetic Methodology for Polysubstituted Aromatics." Accounts of Chemical Research, 15(10), 306–312. Link

Disclaimer: This protocol involves the use of pyrophoric reagents (


-BuLi) and energetic materials (Nitro compounds).[1] All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE. A thorough risk assessment is mandatory before scale-up.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regioselective Nitration of 2,4-Dimethoxytoluene

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are focused on the challenging yet crucial nitration o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are focused on the challenging yet crucial nitration of 2,4-dimethoxytoluene. Our goal is to provide you with in-depth, field-proven insights to improve the regioselectivity of this reaction, specifically maximizing the yield of the 3-nitro isomer. This document moves beyond standard protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Challenge of Regioselectivity

The nitration of 2,4-dimethoxytoluene presents a classic challenge in electrophilic aromatic substitution. The two methoxy groups are strong activating, ortho-, para-directing groups.[1][2] This leads to a complex product mixture, as the incoming electrophile (the nitronium ion, NO₂⁺) can attack multiple positions on the aromatic ring.[3][4][5] While the 4-methoxy group directs to the 3- and 5-positions, and the 2-methoxy group directs to the 3- and 6-positions, steric hindrance from the existing methoxy groups can also play a significant role in determining the final isomer distribution. The primary synthetic goal is often to favor the formation of 3-nitro-2,4-dimethoxytoluene over other isomers like the 5-nitro and 6-nitro products. This guide provides troubleshooting strategies and frequently asked questions to help you navigate this complex reaction.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Question 1: My reaction yields a mixture of isomers with a low percentage of the desired 3-nitro product. How can I improve the regioselectivity?

Answer: This is the most common challenge in this synthesis. The formation of multiple isomers is a direct result of the powerful activating and directing effects of the two methoxy groups.[1][2] To enhance the yield of the 3-nitro isomer, you need to carefully control the reaction conditions to exploit the subtle differences in the activation energies for substitution at the various available positions.

Core Principles at Play:

  • Steric Hindrance: The positions ortho to a methoxy group (positions 3 and 5 relative to the 4-methoxy, and position 3 relative to the 2-methoxy) are electronically activated. However, the space around these positions is not equal. The 3-position is flanked by two methoxy groups, which can create some steric congestion. The 5-position is less sterically hindered. The 6-position is ortho to the 2-methoxy group and para to the 4-methoxy group, making it highly activated, but also sterically accessible.

  • Reaction Kinetics vs. Thermodynamic Control: By carefully selecting your nitrating agent and reaction temperature, you can influence whether the reaction is under kinetic (favoring the fastest-forming product) or thermodynamic (favoring the most stable product) control.

Actionable Solutions:

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., -10°C to 0°C) can increase the selectivity for the thermodynamically favored product. At lower temperatures, the attacking electrophile has less energy to overcome higher activation barriers, which can favor attack at the most electronically favorable and sterically accessible position.

  • Choice of Nitrating Agent: The standard nitrating mixture of concentrated nitric acid and sulfuric acid is highly reactive and can lead to poor selectivity.[6] Consider using milder or more sterically demanding nitrating agents.

    • Acetyl nitrate: Prepared in situ from nitric acid and acetic anhydride, acetyl nitrate is a milder nitrating agent that can improve selectivity.

    • Metal Nitrates: Reagents like bismuth subnitrate in combination with thionyl chloride have been shown to be effective for the selective nitration of activated aromatic compounds under mild conditions.[7]

  • Solvent Effects: The choice of solvent can influence the solvation of the nitronium ion and the transition state, thereby affecting regioselectivity. Less polar solvents may favor the formation of a specific isomer. Experimenting with solvents like dichloromethane or chloroform could be beneficial.

Question 2: I am observing significant by-product formation, including dinitrated and oxidized products. What is causing this and how can I prevent it?

Answer: The high activation of the 2,4-dimethoxytoluene ring by the two methoxy groups makes it susceptible to over-reaction (dinitration) and oxidation, especially under harsh nitrating conditions.

Underlying Causes:

  • Ring Activation: The methoxy groups are strongly electron-donating, making the aromatic ring highly nucleophilic and prone to multiple additions of the electrophile.[1]

  • Oxidative Conditions: Concentrated nitric acid is a strong oxidizing agent. At elevated temperatures or with prolonged reaction times, it can oxidize the starting material or the product.

Preventative Measures:

  • Stoichiometry Control: Use a slight molar excess (e.g., 1.05 to 1.1 equivalents) of the nitrating agent. A large excess will significantly increase the likelihood of dinitration.

  • Controlled Addition: Add the nitrating agent slowly and dropwise to the solution of 2,4-dimethoxytoluene, while maintaining a low reaction temperature. This keeps the instantaneous concentration of the nitrating agent low, minimizing over-reaction.

  • Milder Nitrating Systems: As mentioned previously, using milder nitrating agents such as acetyl nitrate or metal nitrate systems can reduce the oxidative potential of the reaction mixture.[7]

  • Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of by-products.

Question 3: The purification of the 3-nitro isomer from the other isomers is proving to be very difficult. What are the recommended purification strategies?

Answer: Separating constitutional isomers with similar polarities is a common challenge in organic synthesis. The nitro-2,4-dimethoxytoluene isomers will likely have very similar Rf values on TLC, making chromatographic separation difficult.

Effective Purification Techniques:

  • Fractional Crystallization: This is often the most effective method for separating isomers on a larger scale. The success of this technique relies on the different solubilities of the isomers in a particular solvent system.

    • Procedure: Dissolve the crude product mixture in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate). Allow the solution to cool slowly. The least soluble isomer will crystallize out first. The purity of the crystals should be checked by an appropriate analytical method (e.g., ¹H NMR, GC-MS). This process may need to be repeated several times to achieve high purity.

  • Column Chromatography: While challenging, it is not impossible.

    • Optimization: Use a long column with a high surface area stationary phase (silica gel). Employ a shallow gradient of a less polar eluent system (e.g., starting with pure hexane and slowly increasing the proportion of ethyl acetate or dichloromethane). Careful fraction collection and analysis are crucial.[8]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For smaller quantities or for achieving very high purity, Prep-HPLC with a suitable column (e.g., C18 or a normal phase column) can be an excellent option.

Frequently Asked Questions (FAQs)

Q1: What is the expected ratio of isomers in a typical nitration of 2,4-dimethoxytoluene?

A1: The exact isomer ratio is highly dependent on the reaction conditions. However, due to the directing effects of the methoxy groups, you can generally expect a mixture of the 3-nitro, 5-nitro, and 6-nitro isomers. The 6-nitro isomer is often a significant by-product due to the strong ortho-, para-directing effect of the 4-methoxy group and the ortho-directing effect of the 2-methoxy group. Achieving a high yield of the 3-nitro isomer requires careful optimization of the reaction conditions.

Q2: Can I use a catalyst to improve the regioselectivity?

A2: Yes, certain catalysts can influence the regioselectivity of nitration reactions. For instance, zeolites have been used to enhance the formation of the para-isomer in the nitration of toluene by providing shape-selective constraints within their pores.[9] While specific literature on the use of zeolites for 2,4-dimethoxytoluene nitration is less common, it represents a potential area for investigation. The use of certain metal-based catalysts in conjunction with milder nitrating agents can also improve selectivity.[7]

Q3: How does the mechanism of electrophilic aromatic substitution explain the formation of the different isomers?

A3: The mechanism involves the attack of the electron-rich aromatic ring on the electrophilic nitronium ion (NO₂⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4] The stability of this intermediate determines the preferred position of attack. For 2,4-dimethoxytoluene, attack at the 3, 5, and 6 positions leads to arenium ions that are stabilized by resonance involving the lone pairs of the oxygen atoms of the methoxy groups. The relative stability of these intermediates, along with steric factors, dictates the final product distribution.

Q4: Are there any alternative synthetic routes to obtain 3-nitro-2,4-dimethoxytoluene?

A4: Yes, if direct nitration proves to be too unselective, you can consider a multi-step synthetic route. One possible approach is to start with a precursor that has a blocking group to prevent substitution at undesired positions. For example, you could start with a molecule that has a sulfonic acid group at the 6-position. After nitration, which would be directed to the 3- and 5-positions, the sulfonic acid group can be removed. Another strategy could involve starting with a different substitution pattern and then introducing the methoxy groups later in the synthesis.

Visualizing the Reaction and Troubleshooting

Directing Effects in 2,4-Dimethoxytoluene Nitration

G 2,4-Dimethoxytoluene 2,4-Dimethoxytoluene 3-Nitro 3-Nitro Isomer (Desired Product) 2,4-Dimethoxytoluene->3-Nitro Attack at C3 5-Nitro 5-Nitro Isomer (By-product) 2,4-Dimethoxytoluene->5-Nitro Attack at C5 6-Nitro 6-Nitro Isomer (By-product) 2,4-Dimethoxytoluene->6-Nitro Attack at C6 NO2+ Nitronium Ion (NO₂⁺) NO2+->2,4-Dimethoxytoluene

Caption: Possible nitration pathways for 2,4-dimethoxytoluene.

Troubleshooting Workflow for Low 3-Nitro Isomer Yield

G start Low Yield of 3-Nitro Isomer temp Lower Reaction Temperature (-10°C to 0°C) start->temp reagent Change Nitrating Agent (e.g., Acetyl Nitrate) start->reagent solvent Modify Solvent System (e.g., Dichloromethane) start->solvent purification Optimize Purification (Fractional Crystallization) temp->purification reagent->purification solvent->purification result Improved Yield of 3-Nitro Isomer purification->result

Caption: A systematic approach to optimizing the yield of the 3-nitro isomer.

Experimental Protocol: Selective Nitration of 2,4-Dimethoxytoluene

This protocol is a starting point and may require optimization for your specific setup.

Materials:

  • 2,4-Dimethoxytoluene

  • Acetic Anhydride

  • Nitric Acid (fuming, ≥90%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ice-salt bath

Procedure:

  • Preparation of Acetyl Nitrate (in situ):

    • In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve acetic anhydride (1.1 equivalents) in dichloromethane.

    • Cool the solution to -10°C using an ice-salt bath.

    • Slowly add fuming nitric acid (1.0 equivalent) dropwise via the dropping funnel, ensuring the temperature does not rise above -5°C.

    • Stir the resulting solution at -10°C for 30 minutes.

  • Nitration Reaction:

    • In a separate flask, dissolve 2,4-dimethoxytoluene (1.0 equivalent) in dichloromethane.

    • Cool this solution to -10°C.

    • Slowly add the freshly prepared acetyl nitrate solution to the 2,4-dimethoxytoluene solution dropwise over 30-60 minutes, maintaining the reaction temperature at -10°C.

    • Monitor the reaction progress by TLC.

  • Work-up:

    • Once the starting material is consumed, carefully quench the reaction by slowly pouring it into a beaker containing crushed ice and saturated sodium bicarbonate solution.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.

  • Purification:

    • Attempt fractional crystallization of the crude product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to isolate the 3-nitro-2,4-dimethoxytoluene isomer.

Quantitative Data Summary

Nitrating SystemTemperature (°C)SolventKey OutcomeReference
HNO₃/H₂SO₄25-40NoneStandard method, often leads to a mixture of isomers.[10]
Acetyl Nitrate-10 to 0Acetic Anhydride/DCMMilder conditions, can improve selectivity.[6]
Bismuth Subnitrate/Thionyl ChlorideRoom TempDichloromethaneMild and selective for activated aromatics.[7]
N₂O₅/Zeolite-DichloromethaneCan offer high regioselectivity.[11]

References

  • Periodic Chemistry. (2018, August 20). Nitration of Benzene. Available from: [Link]

  • Chemistry Steps. (2024, January 24). Nitration of Benzene. Available from: [Link]

  • OpenOChem Learn. EAS-Nitration. Available from: [Link]

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene. Available from: [Link]

  • Srivastava, K., & Yadav, A. (2007). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. E-Journal of Chemistry, 4(S1), 33-37. Available from: [Link]

  • Chem.ucla.edu. Directing Groups in SE Ar. Available from: [Link]

  • Doc Brown's Chemistry. Nitration electrophilic substitution mechanism. Available from: [Link]

  • Millar, R. W., et al. (2001). A fast and mild method for the nitration of aromatic rings. Tetrahedron Letters, 42(43), 7673-7675. Available from: [Link]

  • OrganicChemistryTutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Available from: [Link]

  • Wikipedia. Nitration. Available from: [Link]

  • The Organic Chemistry Tutor. (2024, March 15). Directing Groups in Aromatic Substitution Reactions! [Video]. YouTube. Available from: [Link]

  • Chemistry Stack Exchange. (2025, February 2). Directing effects of poly-substituted aromatic rings. Available from: [Link]

  • Oxley, J. C., et al. (2008). Aromatic nitration using nitroguanidine and EGDN. DigitalCommons@URI. Available from: [Link]

  • Organic Syntheses. m-NITROTOLUENE. Available from: [Link]

  • Nastała, A., & Maksimowski, P. (2022). Selective Nitration of Toluene using Nitrogen(V) Oxide in Dichloromethane and Catalysts. Central European Journal of Energetic Materials, 19(4), 97-110. Available from: [Link]

  • Google Patents. (1976). US3957889A - Selective nitration of aromatic and substituted aromatic compositions.
  • Google Patents. (1995). US5395995A - Process for the preparation and purification of nitroaromatics.
  • Barden, J. M. (2003). A study of the regioselectivity in the zeolite-assisted nitration of toluene. Western Michigan University. Available from: [Link]

  • PubMed. (2011, March 4). Regioselectivity in the nitration of dialkoxybenzenes. Available from: [Link]

  • Hwang, J. S., et al. (2001). Regioselectivities of Nitration of Toluene on Bentonite Catalysts by the Use of Alkyl Nitrates. Journal of the Chinese Chemical Society, 48(1), 83-86. Available from: [Link]

  • Nastała, A., & Maksimowski, P. (2023). Review of the Methods for Selective Nitration of Toluene. Central European Journal of Energetic Materials, 20(2), 97-116. Available from: [Link]

  • Google Patents. (2013). CN102010302B - Method for preparing 3,4-dimethoxytoluene by using monobromomethane-containing waste gas as raw material.
  • Google Patents. (1999). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Google Patents. (1981). US4270013A - Process for the separation of nitrotoluene isomers.
  • MDPI. (2021, July 14). Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. Available from: [Link]

  • ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?. Available from: [Link]

  • NCBI. (2003, February 1). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. Available from: [Link]

Sources

Optimization

Technical Support Center: Isolation of 2,4-Dimethoxytoluene Nitration Isomers

Welcome to the Application Support Center. This knowledge base is designed for researchers and drug development professionals tasked with the synthesis and purification of 2,4-dimethoxytoluene derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This knowledge base is designed for researchers and drug development professionals tasked with the synthesis and purification of 2,4-dimethoxytoluene derivatives. Below, you will find mechanistic FAQs, troubleshooting guides, and self-validating protocols to successfully separate the 3-nitro and 5-nitro isomers.

Core Principles & Mechanistic FAQ

Q: Why does the nitration of 2,4-dimethoxytoluene consistently yield a mixture of isomers? A: When 2,4-dimethoxytoluene is treated with a nitric/sulfuric acid mixture, the sulfuric acid catalyzes the formation of the highly reactive nitronium ion (


), which acts as the electrophile in an electrophilic aromatic substitution[1]. The methoxy groups at positions 2 and 4 are strongly electron-donating and ortho/para directing. Position 3 is ortho to both methoxy groups, while position 5 is ortho to the 4-methoxy and para to the 2-methoxy. Both positions are highly activated, resulting in a predictable mixture of 3-nitro and 5-nitro substituted products[2].

Q: Why is the 3-nitro isomer significantly less polar than the 5-nitro isomer, despite having the same functional groups? A: The separation of these isomers relies entirely on their spatial geometry. In the 3-nitro isomer, the nitro group is sterically compressed between two bulky methoxy groups. This severe steric clash forces the nitro group to twist out of the coplanar alignment with the benzene ring. This phenomenon, known as steric inhibition of resonance, disrupts the


-conjugation between the nitro group and the aromatic ring, drastically reducing the molecule's overall dipole moment. Conversely, the 5-nitro isomer faces less steric crowding, remains coplanar, and exhibits a strong dipole moment, making it highly polar.

PolarityMechanism N1 3-Nitro Isomer N2 Flanked by 2 & 4 Methoxy Groups N1->N2 N3 Steric Clash Forces NO2 Out of Plane N2->N3 N4 Reduced Conjugation & Dipole Moment N3->N4 N5 Lower Polarity (Higher Rf) N4->N5

Mechanistic causality of steric hindrance reducing the polarity of the 3-nitro isomer.

Troubleshooting Guide

Q: My isomers are co-eluting at the solvent front during normal-phase silica gel chromatography. How do I resolve them? A: Your mobile phase is too polar. Because both isomers are relatively non-polar compared to free phenols or amines, a strong solvent like 100% ethyl acetate will strip them from the silica instantly. Resolution: Step down the polarity. Begin your column with 100% Hexanes and utilize a shallow step-gradient, slowly introducing Ethyl Acetate (up to 5-10% maximum). The 3-nitro isomer will elute first due to its lower dipole moment.

Q: I am trying to isolate the isomers via fractional crystallization, but the crude mixture forms a dark oil instead of precipitating. What went wrong? A: Oiling out is typically caused by two factors: residual acid from the nitration step or oversaturation of the crystallization solvent. Resolution: Ensure the crude organic extract is thoroughly washed with 10% aqueous sodium bicarbonate to neutralize any remaining


 or 

[3]. If the oil persists in your crystallization solvent (e.g., hot ethanol), add a few drops of water to decrease solubility, scratch the inside of the flask with a glass rod to create nucleation sites, and cool slowly to room temperature before moving to an ice bath.

Isomer Physicochemical Data

To aid in tracking your fractions, refer to the quantitative and qualitative differences summarized below.

Property3-Nitro-2,4-dimethoxytoluene5-Nitro-2,4-dimethoxytoluene
Substitution Position Ortho to both

groups
Ortho to 4-

, Para to 2-

Steric Environment Highly hindered (Sandwiched)Relatively unhindered
Nitro Group Geometry Twisted out of aromatic planeCoplanar with aromatic ring

-Conjugation
Disrupted (Steric inhibition)Intact
Relative Polarity LowerHigher
TLC

(9:1 Hex/EtOAc)
~0.45~0.25
Elution Order (Silica) 1st2nd

Standardized Separation Protocols

Protocol A: Chromatographic Separation (Self-Validating System)

This is the primary method for quantitative isolation of both isomers.

  • Crude Preparation & Neutralization: Following nitration, pour the reaction mixture over ice water and extract with ethyl acetate.

    • Self-Validation Checkpoint 1: Wash the organic layer with 10% aqueous sodium bicarbonate until gas evolution ceases[3]. Test the aqueous wash with pH paper; it must read pH

      
       7. If acidic, repeat the wash. Acidic crude mixtures will degrade on silica gel.
      
  • Dry Loading: Dry the neutralized organic layer over anhydrous

    
    . Concentrate the filtrate in vacuo, add a small amount of silica gel (approx. 3x the mass of the crude), and evaporate to a free-flowing powder.
    
  • Column Preparation: Pack a silica gel column using 100% Hexanes. Load the dry-adsorbed crude evenly onto the top of the bed.

  • Gradient Elution:

    • Flush with 2 column volumes (CV) of 100% Hexanes.

    • Switch to 95:5 Hexanes:Ethyl Acetate. Collect 15 mL fractions.

    • The 3-nitro isomer will elute first as a pale yellow band.

    • Increase polarity to 90:10 Hexanes:Ethyl Acetate to elute the 5-nitro isomer.

  • Fraction Pooling:

    • Self-Validation Checkpoint 2: Before pooling, spot the first, middle, and last tube of each suspected peak on a single TLC plate. The 3-nitro isomer must show a single spot at

      
       ~0.45, and the 5-nitro isomer at 
      
      
      
      ~0.25. Any tube showing both spots must be relegated to a "mixed fraction" flask for re-purification. Do not pool mixed fractions with pure fractions.

SeparationWorkflow Start 2,4-Dimethoxytoluene Nitration Nitration (HNO3 / H2SO4) Electrophilic Aromatic Substitution Start->Nitration Mix Crude Isomer Mixture (3-Nitro + 5-Nitro) Nitration->Mix Chroma Normal-Phase Silica Gel Column Chromatography Mix->Chroma Isomer3 Fraction A: 3-Nitro Isomer (Less Polar, Twisted NO2) Chroma->Isomer3 Elutes First (High Rf) Isomer5 Fraction B: 5-Nitro Isomer (More Polar, Coplanar NO2) Chroma->Isomer5 Elutes Second (Low Rf)

Workflow for the nitration and chromatographic separation of isomers.

References

  • Benchchem. 2,5-Dimethoxytoluene (Compound Data & Nitration Isomerization).
  • Cerritos College Chemistry Department. Nitration of Toluene (Electrophilic Aromatic Substitution).
  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Nitration of 1,3-Dimethoxy-4-methylbenzene

Welcome to the Technical Support Center for electrophilic aromatic substitution (EAS) workflows. This guide is specifically engineered for researchers and drug development professionals facing regioselectivity and degrad...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for electrophilic aromatic substitution (EAS) workflows. This guide is specifically engineered for researchers and drug development professionals facing regioselectivity and degradation challenges during the nitration of 1,3-dimethoxy-4-methylbenzene (also known as 2,4-dimethoxytoluene).

Because this substrate is exceptionally electron-rich, it presents a dual challenge: extreme steric hindrance at the target substitution sites and a high susceptibility to oxidative degradation. This guide provides the mechanistic causality and self-validating protocols required to overcome these bottlenecks.

Substrate Analysis & The Root Cause of Failure

To control the reaction, we must first understand the electronic and steric mapping of 1,3-dimethoxy-4-methylbenzene:

  • Directing Effects: The methoxy groups at C1 and C3 are strongly electron-donating via resonance (+M effect), synergistically activating the C2 and C6 positions. The methyl group at C4 weakly activates C5 via hyperconjugation, but its effect is overpowered by the methoxy groups.

  • The Steric Bottleneck: While both C2 and C6 are electronically primed for electrophilic attack, C2 is flanked by two bulky methoxy groups , creating a severe steric shield. Conversely, C6 is flanked by only one methoxy group and a small hydrogen atom , making it the kinetically favored site.

Regioselectivity Substrate 1,3-Dimethoxy-4-methylbenzene (Highly Activated) C2 C2 Position (Activated by 2x -OMe) Substrate->C2 Extreme Steric Hindrance (Flanked by 1-OMe & 3-OMe) C6 C6 Position (Activated by 2x -OMe) Substrate->C6 Kinetically Favored (Flanked by 1-OMe & 5-H) Requires Blocking Group Requires Blocking Group C2->Requires Blocking Group Requires Mild Conditions\n(Avoid Oxidation) Requires Mild Conditions (Avoid Oxidation) C6->Requires Mild Conditions\n(Avoid Oxidation)

Regioselectivity pathways and steric constraints in 1,3-dimethoxy-4-methylbenzene nitration.

Troubleshooting FAQs

Q1: I am trying to synthesize the 2-nitro isomer, but my GC-MS/NMR shows almost exclusive formation of the 6-nitro isomer. How do I force nitration at C2?

Causality: The active electrophile in standard nitration is the nitronium ion (


). When surrounded by its solvation shell, its effective steric bulk prevents it from penetrating the narrow cleft between the C1 and C3 methoxy groups. Therefore, it attacks the less hindered C6 position [1].
Solution:  You must employ a Sulfonyl Blocking Group Strategy . By reacting the substrate with concentrated sulfuric acid, you reversibly install a bulky sulfonic acid group at the kinetically favored C6 position. With C6 blocked, subsequent nitration is forced into the hindered C2 position. Heating the intermediate in dilute acid removes the sulfonic acid block, yielding the pure 2-nitro isomer [2].
Q2: I am targeting the 6-nitro isomer, but standard mixed-acid ( ) nitration gives me a black, tarry mixture with poor yields. What is happening?

Causality: 1,3-Dimethoxy-4-methylbenzene is so electron-rich that its oxidation potential is very low. Harsh mixed acids act as strong oxidants, initiating a Single-Electron Transfer (SET) that strips an electron from the aromatic ring before electrophilic substitution can occur. This leads to the formation of radical cations, which rapidly degrade into quinones and polymeric tar. Solution: Switch to Menke Nitration conditions. By using Copper(II) nitrate in acetic anhydride, you generate acetyl nitrate (


) in situ. This provides a controlled, mild release of the nitrating species via a six-membered transition state, entirely bypassing the harsh oxidative SET pathway [3].

Quantitative Data: Nitrating Agent Comparison

The choice of reagent directly dictates your regioselectivity and product purity. Use the table below to select the appropriate conditions for your target isomer.

Nitrating Agent / StrategyReaction ConditionsPrimary ProductRegioselectivity (C6:C2)Oxidation Byproducts

/

(Mixed Acid)
0 °C, 1 hour6-Nitro isomer> 95:5~15-20% (High Tar)

/

(Menke)
20 °C, 4 hours6-Nitro isomer> 98:2< 2% (Clean)
Sulfonation

Nitration

Desulfonation
Variable (See Protocol B)2-Nitro isomer5:95 (Post-deblock)~5%

Validated Experimental Protocols

Protocol A: Synthesis of 6-Nitro-1,3-dimethoxy-4-methylbenzene (Menke Nitration)

Use this protocol to avoid oxidative degradation when targeting the unhindered C6 position.

  • Reagent Preparation: In a dry 100 mL round-bottom flask under nitrogen, suspend 1.2 equivalents of finely ground Copper(II) nitrate trihydrate (

    
    ) in 20 mL of anhydrous acetic anhydride.
    
  • Activation: Stir the suspension at room temperature for 30 minutes. The mixture will turn a deep blue/green as acetyl nitrate is generated in situ.

  • Substrate Addition: Cool the flask to 10 °C using a water bath. Dissolve 10 mmol of 1,3-dimethoxy-4-methylbenzene in 5 mL of acetic anhydride and add it dropwise over 15 minutes to prevent thermal spiking.

  • Reaction: Remove the bath and allow the reaction to stir at 20 °C for 4 hours.

  • Quench & Extraction: Pour the mixture over 100 g of crushed ice to hydrolyze the excess acetic anhydride. Extract with dichloromethane (3 x 20 mL). Wash the combined organic layers with saturated

    
     until CO2 evolution ceases.
    
  • Self-Validation Step: Perform TLC (Hexanes:EtOAc 8:2). The complete disappearance of the starting material and the presence of a single, lower-Rf yellow spot confirms successful mono-nitration without polar baseline oxidation products.

Protocol B: Synthesis of 2-Nitro-1,3-dimethoxy-4-methylbenzene (Blocking Group Strategy)

Use this protocol to overcome steric hindrance and force nitration between the two methoxy groups.

Workflow Step1 1. Sulfonation (H2SO4) Blocks C6 Position Step2 2. Nitration (HNO3/H2SO4) Forces NO2 to C2 Step1->Step2 Step3 3. Desulfonation (Dilute H2SO4, Heat) Removes C6 Block Step2->Step3 Result Target: 2-Nitro-1,3-dimethoxy-4-methylbenzene Step3->Result

Three-step sulfonyl blocking workflow to achieve nitration at the sterically hindered C2 position.
  • Step 1: Sulfonation (Blocking C6): Add 10 mmol of 1,3-dimethoxy-4-methylbenzene to 15 mL of concentrated

    
     at 0 °C. Warm to 40 °C and stir for 2 hours.
    
    • Validation: Remove a 0.1 mL aliquot and add it to 1 mL of water. If it dissolves completely without cloudiness, the hydrophobic starting material has been fully converted to the water-soluble sulfonic acid intermediate.

  • Step 2: Nitration (Targeting C2): Cool the acidic reaction mixture back to 0 °C. Slowly add a cold mixture of 1.1 equivalents of fuming

    
     in 5 mL of concentrated 
    
    
    
    dropwise over 30 minutes. Stir for an additional 1 hour at 0 °C. The extreme steric bulk of the sulfonic acid group at C6 forces the nitronium ion into the C2 position.
  • Step 3: Desulfonation (Deblocking C6): Dilute the reaction mixture cautiously with 50 mL of distilled water (highly exothermic). Equip the flask with a reflux condenser and heat to 150 °C for 3 hours. The addition of water shifts the sulfonation equilibrium in reverse, driving off

    
     (as 
    
    
    
    ) and replacing it with a proton.
  • Isolation: Cool the mixture to room temperature.

    • Validation: The final 2-nitro product is no longer water-soluble and will precipitate out of the aqueous phase as a crystalline solid upon cooling, confirming successful desulfonation. Filter and recrystallize from ethanol.

References

  • Master Organic Chemistry - Aromatic Synthesis (3) - Sulfonyl Blocking Groups. Explains the strategic use of reversible sulfonation to direct electrophiles to sterically hindered ortho positions. URL:[Link]

  • Chemistry LibreTexts - Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Details the thermodynamic principles behind the reversibility of aromatic sulfonation and its utility as a blocking group. URL:[Link]

  • WuXi Biology - Exploring the Reaction Mechanism of Menke Nitration. Provides quantum mechanical modeling and mechanistic insights into how copper nitrate and acetic anhydride prevent oxidative degradation in electron-rich arenes. URL:[Link]

Optimization

Controlling exotherms during nitration of 2,4-dimethoxytoluene

Topic: Exotherm Control in 2,4-Dimethoxytoluene Nitration Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Process Safety Specialist Urgency Level: High (Class 4 Reactive Hazard) Diagnostic & Triage: The "Dece...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Exotherm Control in 2,4-Dimethoxytoluene Nitration

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Process Safety Specialist Urgency Level: High (Class 4 Reactive Hazard)

Diagnostic & Triage: The "Deceptive Ease" Trap

Read this before touching the flask.

Nitrating 2,4-dimethoxytoluene (2,4-DMT) is deceptively dangerous. Unlike benzene or toluene, the 2,4-DMT ring is highly activated due to the electron-donating resonance effects of two methoxy groups and one methyl group.

The Hazard: The reaction rate is orders of magnitude faster than standard toluene nitration. If you dose nitric acid based on "standard" protocols (e.g., for toluene), you will likely trigger a thermal runaway . The heat generation rate (


) often exceeds the heat removal capacity (

) of standard glass condensers, leading to:
  • Dinitration: Impurity profile destruction.

  • Oxidative Decomposition: "Red fume" events (NOx release).

  • Rapid Pressurization/Explosion: If using acetic anhydride (Acetyl Nitrate route).

The Mechanics of Failure (Thermodynamics)

To control the reaction, you must understand the feedback loop. In nitration, the rate constant


 doubles approximately every 10°C. If your cooling system lags, the temperature rises, the reaction speeds up, and heat generation becomes exponential.

Figure 1: The Thermal Runaway Feedback Loop This diagram illustrates why "accumulation" of unreacted acid at low temperatures is the most common cause of explosions.

runaway_loop Start Reagent Dosing (Too Fast / Too Cold) Accumulation Reagent Accumulation (HNO3 builds up unreacted) Start->Accumulation Kinetic delay Trigger Slight Temp Increase (Cooling fluctuation) Accumulation->Trigger System disturbance ReactionKick Reaction Rate Spikes (Arrhenius Equation) Trigger->ReactionKick HeatGen Massive Exotherm (Q_gen > Q_rem) ReactionKick->HeatGen HeatGen->ReactionKick Positive Feedback Loop Boom Thermal Runaway / Vessel Rupture HeatGen->Boom

Caption: The "Accumulation Trap" occurs when reagents are added faster than they react (often due to over-cooling), creating a potential energy bomb that detonates once the threshold temperature is crossed.

Troubleshooting Guide & FAQs
Issue 1: "I see brown/red fumes evolving rapidly."
  • Diagnosis: Oxidative degradation. You are likely overdosing nitric acid or the temperature has exceeded 15°C. The activated ring is being oxidized to quinones rather than nitrated.

  • Immediate Action: Stop dosing immediately. Increase stirrer speed to maximum (to dissipate heat). Do not quench with water yet (exotherm risk). Let the internal temperature stabilize.

  • Prevention: Use a urea scavenger (0.5 mol%) in the acid mix to scrub nitrous acid (

    
    ), which catalyzes oxidation.
    
Issue 2: "The reaction mixture solidified/precipitated."
  • Diagnosis: 1-nitro-2,4-dimethoxy-5-methylbenzene has a high melting point. If you are using concentrated

    
     as the solvent, the product often crashes out, seizing the impeller. This stops heat transfer, creating "hot spots."
    
  • Solution: Use a co-solvent system (e.g., Acetic Acid/Sulfuric Acid mix) or switch to a high-torque overhead stirrer. Never use a magnetic stir bar for this scale-up; it will decouple and leave you with a static, heating bomb.

Issue 3: "Temperature spikes 30 seconds after I stop dosing."
  • Diagnosis: This is the Accumulation Effect (see Figure 1). You were dosing at a temperature too low for the reaction to consume the acid immediately.

  • Correction: Raise your baseline temperature slightly (e.g., from -10°C to 0°C) to ensure the reaction consumes reagents as they are added (feed-controlled regime), rather than accumulating them.

Validated Experimental Protocol (Batch)

Recommended for <50g scale. For >50g, Continuous Flow is required for safety.

Method: Mixed Acid Nitration (Sulfuric/Nitric) Target: Mononitration of 2,4-dimethoxytoluene

ParameterSpecificationRationale
Solvent DCM (Dichloromethane) or Acetic AcidDilution acts as a heat sink.
Acid Ratio 1.05 eq

/ 2.0 eq

Slight excess HNO3; H2SO4 acts as catalyst/dehydrator.
Temperature -5°C to +5°CBalance between rate and safety.
Dosing Time > 60 minutesMust ensure consumption matches addition.
Step-by-Step Workflow
  • Preparation: Dissolve 2,4-dimethoxytoluene (1.0 eq) in DCM (5-10 volumes). Cool to -10°C.[1]

  • Acid Mix: In a separate flask, pre-mix conc.

    
     and fuming 
    
    
    
    at 0°C.
  • Controlled Addition: Add the mixed acid dropwise to the substrate.

    • Critical Check: Monitor internal temp.[1][2] If

      
       per drop, PAUSE.
      
  • Post-Reaction: Stir at 0°C for 30 mins. Quench by pouring onto ice/water mixture slowly.

Figure 2: Process Decision Tree for Exotherm Management

decision_tree Start Start Dosing CheckTemp Check Internal Temp (Ti) Start->CheckTemp Decision1 Ti > 5°C? CheckTemp->Decision1 Stop STOP DOSING Max Stirring Decision1->Stop Yes CheckColor Red Fumes? Decision1->CheckColor No Stop->CheckTemp Wait until Ti < 0°C Continue Continue Dosing (Slow Rate) CheckColor->Continue No Abort ABORT: External Cooling Prepare Quench CheckColor->Abort Yes

Caption: Operational logic for the operator. Note that "Red Fumes" triggers an immediate abort protocol, whereas temperature spikes trigger a pause.

Critical Safety Warning: The Acetyl Nitrate Route

Many researchers attempt to use Acetic Anhydride + Nitric Acid to improve regioselectivity (Menke conditions).

WARNING: This forms Acetyl Nitrate , which is explosive.[3][4]

  • Never heat this mixture above 20°C.

  • Never scale this above 10g in a batch reactor.

  • Chemistry: At >60°C, acetyl nitrate undergoes explosive decomposition.[3] In the presence of 2,4-DMT, the exotherm can push the mixture to this threshold in seconds [1, 2].

References
  • Bretherick, L., & Urben, P. (2017).[5][6] Bretherick's Handbook of Reactive Chemical Hazards (8th ed.).[6][7] Elsevier.[6] (Definitive source on Acetyl Nitrate explosion limits and nitration hazards). [6]

  • Pelleter, J., & Renaud, F. (2009).[8] Facile, fast and safe process development of nitration and bromination reactions using continuous flow reactors.[8] Organic Process Research & Development, 13(4), 698–705.[8] (Demonstrates flow chemistry as the superior method for heat transfer in nitration).

  • Olah, G. A., et al. (1989). Nitration: Methods and Mechanisms. VCH.
  • Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. (Details the sensitivity of polynitro-aromatics).

Sources

Troubleshooting

Technical Guide: Elimination &amp; Purification Strategies for 2,4-Dimethoxy-5-nitrotoluene

[1] Document Control: Target Molecule: 2,4-Dimethoxy-5-nitrotoluene (DMNT)[1][2] CAS Registry: 7509-11-7 (Isomeric reference); Specific isomer often cited in patent literature as 5-nitro-2,4-dimethoxytoluene.[1][2] Conte...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Document Control:

  • Target Molecule: 2,4-Dimethoxy-5-nitrotoluene (DMNT)[1][2]

  • CAS Registry: 7509-11-7 (Isomeric reference); Specific isomer often cited in patent literature as 5-nitro-2,4-dimethoxytoluene.[1][2]

  • Context: Removal of DMNT as a byproduct/impurity from nitration mixtures or regioisomer synthesis.[1][2]

Executive Summary & Physicochemical Profile[1][3][4]

The presence of 2,4-dimethoxy-5-nitrotoluene (DMNT) is a common challenge in the nitration of 2,4-dimethoxytoluene.[1][2] While often the desired intermediate for amino-dimethoxytoluenes, it frequently appears as a recalcitrant byproduct when targeting the 3-nitro isomer or when unreacted starting material complicates downstream processing.[1]

Effective removal requires exploiting the specific electronic effects of the nitro group (


) on the lipophilic toluene core.[1][2] The nitro group introduces polarity and crystallinity that distinguishes DMNT from its non-nitrated precursors, yet its lipophilicity (retained by the methyl and methoxy groups) often causes co-elution with regioisomers.[1][2]
Key Physicochemical Properties[1][2][5][6][7][8][9][10]
PropertyValue / CharacteristicImplication for Purification
Polarity Moderate (Higher than starting material, lower than amines)Elutes after 2,4-dimethoxytoluene but before amino-derivatives on Silica.[1][2]
Crystallinity High (Tendency to form needles)Recrystallization is the primary purification method.[1][2]
Solubility (Cold) Low in MeOH, EtOH, HexanesPrecipitants for crystallization.[2]
Solubility (Hot) High in EtOAc, DCM, TolueneSolvents for extraction/loading.[2]
Acid/Base NeutralCannot be extracted with aqueous acid/base (unlike its amine derivative).[1][2]

Decision Matrix: Purification Strategy

Do not proceed blindly. Select the protocol based on your specific mixture composition.

PurificationStrategy Start Identify Mixture Composition Isomer Mixture contains Regioisomers (3-nitro vs 5-nitro) Start->Isomer SM Mixture contains Unreacted Starting Material Start->SM Amine Mixture contains Reduction Product (Amine) Start->Amine Recryst Protocol A: Fractional Recrystallization (Solvent: MeOH or EtOH) Isomer->Recryst Primary Method Column Protocol B: Flash Chromatography (Gradient: Hex -> EtOAc) SM->Column High Rf Difference ChemWash Protocol C: Acid/Base Extraction (Exploit Basicity of Amine) Amine->ChemWash Chemo-selective Recryst->Column If purity < 95%

Figure 1: Strategic decision tree for selecting the appropriate purification workflow based on impurity profile.[1][2]

Protocol A: Fractional Recrystallization (Regioisomer Separation)[1][2]

This is the gold standard for separating the 5-nitro isomer (DMNT) from the 3-nitro isomer or other nitrated byproducts.[1] The 5-nitro isomer is typically more crystalline and less soluble in alcohols than the 3-nitro isomer due to symmetry and packing efficiency.[1]

The "Methanol Switch" Method[1]

Theory: DMNT has a steep solubility curve in methanol.[1][2] It is highly soluble at boiling point (


) but crashes out efficiently at 

.[1][2]

Step-by-Step:

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Methanol (MeOH).[1][2]

    • Troubleshooting: If the solid is oily or dark, add Activated Carbon (5% w/w), boil for 5 mins, and filter hot through Celite.

  • Saturation: Boil off solvent until the solution becomes slightly turbid, then add just enough hot MeOH to clarify it.

  • Slow Cooling: Allow the flask to cool to room temperature undisturbed. Do not stir.[1][3] Stirring induces rapid precipitation of impurities (occlusion).[1][2]

  • Deep Freeze: Place the flask in a freezer (

    
    ) for 12 hours.
    
  • Filtration: Filter the crystals cold. Wash with ice-cold MeOH.

    • Result: The filter cake is usually the 5-nitro isomer (DMNT).[1][2] The filtrate (mother liquor) contains the 3-nitro isomer and other oils.[1]

Validation: Check purity via HPLC or TLC (Solvent: 20% EtOAc in Hexanes). If the 5-nitro isomer is the impurity you want to remove, your target product is now in the filtrate.[1]

Protocol B: Flash Chromatography (Starting Material Removal)[1][2]

If DMNT is contaminating a reaction mixture containing unreacted 2,4-dimethoxytoluene, crystallization may fail due to the "oiling out" effect caused by the liquid starting material.[1]

Stationary Phase: Silica Gel (230-400 mesh).[1][2] Mobile Phase: Hexanes / Ethyl Acetate.[1][2]

ComponentApprox. Rf (20% EtOAc/Hex)Elution Order
2,4-Dimethoxytoluene 0.7 - 0.81st (Fastest)
DMNT (Byproduct) 0.4 - 0.52nd
Dinitrated Impurities < 0.33rd (Slowest)

Troubleshooting "Streaking": Nitro compounds can streak on acidic silica.[1][2]

  • Fix: Pre-wash the silica column with 1% Triethylamine in Hexanes, then flush with pure Hexanes before loading.[1][2] This neutralizes acidic sites and sharpens the nitro-compound bands.[1]

Protocol C: Chemical Derivatization (The "Nuclear Option")[1][2]

Use this method if DMNT is a persistent impurity in a sample of 2,4-dimethoxy-5-aminotoluene (the reduced product) or if you cannot separate it from a non-nitro target by physical means.[1][2]

Concept: You cannot easily wash out neutral DMNT. However, if you reduce the entire mixture, the DMNT becomes an amine, which can be manipulated with pH. Alternatively, if your target is the amine and DMNT is the unreacted impurity, use the pH switch immediately.[1]

Workflow: Acid-Base Rescue

AcidBase Mixture Mixture: Target (Amine) + Impurity (DMNT) AcidWash Dissolve in EtOAc Wash with 1M HCl Mixture->AcidWash OrgLayer Organic Layer Contains: DMNT (Neutral) AcidWash->OrgLayer Separation AqLayer Aqueous Layer Contains: Target Amine (Salt) AcidWash->AqLayer Separation BaseTreat Basify Aqueous Layer (NaOH to pH 12) AqLayer->BaseTreat Extract Extract with EtOAc Evaporate BaseTreat->Extract Final Pure Target Amine Extract->Final

Figure 2: Chemo-selective purification exploiting the basicity of the amino-derivative.

Detailed Steps:

  • Dissolve the crude mixture in Ethyl Acetate (EtOAc).[1][2]

  • Extract 3x with 1M HCl .

    • Chemistry: The amine is protonated (

      
      ) and moves to the water phase.[1][2] The neutral nitro-impurity (DMNT) stays in the EtOAc.[1]
      
  • Discard the Organic Layer (containing the DMNT).[1][2]

  • Basify the aqueous layer with 2M NaOH until pH > 12.[1]

    • Observation: The solution will become cloudy as the free amine precipitates.[1]

  • Extract the aqueous layer 3x with fresh EtOAc.[1]

  • Dry over

    
     and evaporate.
    

Troubleshooting FAQ

Q1: The DMNT is oiling out during recrystallization instead of crystallizing.

  • Cause: The solution is too concentrated, or the temperature dropped too fast.[2]

  • Fix: Re-heat to dissolve the oil. Add a "co-solvent" like Isopropanol (10% v/v) to increase solubility slightly, or add a seed crystal of pure DMNT at

    
    .[1][2]
    

Q2: I see two spots on TLC that are very close together.

  • Diagnosis: Likely the 3-nitro and 5-nitro regioisomers.[1][2]

  • Fix: Use Toluene:Acetone (95:5) as a TLC solvent system.[1][2] Toluene interacts with the pi-systems of aromatic rings differently than Hexanes, often improving separation of regioisomers.[1]

Q3: Can I use vacuum distillation?

  • Warning: Nitro-toluenes are thermally unstable and can decompose explosively at high temperatures.[1][2]

  • Guidance: Distillation is not recommended for nitrated methoxy-toluenes due to shock sensitivity and decomposition risks.[1][2] Stick to crystallization or chromatography.[1]

References

  • Synthesis and Properties of Nitro-dimethoxytoluenes

    • Source: United States Patent 2581972A.[1] "Preparation of 2-chloro-4-methoxy-5-nitro-toluene and 2-chloro-4-methoxy-5-aminotoluene."

    • URL:[1][2]

    • Relevance: Details the nitration precursors and solubility behaviors of methoxy-nitro-toluene deriv
  • General Purification of Nitro Compounds

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Edition.[1]

    • Context: Standard procedures for recrystallization of aromatic nitro compounds using ethanol/methanol systems.[1]

  • Safety Data & Handling (p-Nitrotoluene Analogues)

    • Source: ILO International Chemical Safety Cards (ICSC) 0932.[1][2][4]

    • URL:[1][2]

    • Relevance: Establishes safety baselines for handling nitrotoluene deriv
  • Chromatographic Separation of Nitro Isomers

    • Source: Separation of nitrotoluene isomers using Zeolites (Analogous technique).[1][2]

    • URL:[1][2]

    • Relevance: Discusses the difficulty of separating ortho/meta/para nitro isomers and the need for selective adsorption or crystalliz

Sources

Optimization

Technical Support Center: Solvent Selection for 1,3-Dimethoxy-4-methyl-2-nitrobenzene Extraction

Introduction Welcome to the technical support guide for the extraction of 1,3-Dimethoxy-4-methyl-2-nitrobenzene. As a substituted nitroaromatic compound, its successful isolation and purification are critically dependent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the extraction of 1,3-Dimethoxy-4-methyl-2-nitrobenzene. As a substituted nitroaromatic compound, its successful isolation and purification are critically dependent on a well-designed extraction strategy. The selection of an appropriate solvent is the cornerstone of this process, directly influencing yield, purity, and overall efficiency. This guide is designed for researchers, chemists, and drug development professionals, providing in-depth, field-proven insights into solvent selection and troubleshooting for this specific molecule. We will explore the underlying chemical principles, offer practical protocols, and address common challenges encountered during extraction.

Section 1: Understanding the Analyte: Physicochemical Profile of 1,3-Dimethoxy-4-methyl-2-nitrobenzene

A thorough understanding of the target molecule's properties is essential for selecting an effective extraction solvent. While specific experimental data for 1,3-Dimethoxy-4-methyl-2-nitrobenzene is not extensively published, we can infer its key characteristics based on its functional groups: a benzene ring substituted with two electron-donating methoxy groups (-OCH₃), a weakly electron-donating methyl group (-CH₃), and a powerful electron-withdrawing nitro group (-NO₂).

  • Polarity: The presence of the nitro group and two methoxy groups makes 1,3-Dimethoxy-4-methyl-2-nitrobenzene a polar molecule.[1] The nitro group is a strong dipole, and the oxygen atoms in the methoxy groups also contribute to the overall polarity.

  • Solubility: Following the "like dissolves like" principle, the compound is expected to have moderate to good solubility in polar organic solvents and limited solubility in non-polar solvents.[1][2] Its solubility in water is expected to be low.

  • Reactivity: Nitroaromatic compounds can be reactive, particularly under harsh pH or high-temperature conditions.[3][4] The nitro group is electron-withdrawing, making the aromatic ring susceptible to nucleophilic attack.[5] It is crucial to use a solvent that is chemically inert towards the analyte to prevent degradation during extraction.[1]

Section 2: Core Principles of Solvent Selection for Extraction

Liquid-liquid extraction (LLE) is the most common method for isolating a target compound from a solution. The process relies on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[6]

The key to successful LLE is the partition coefficient (K) , which describes the ratio of the concentration of the analyte in the organic phase to its concentration in the aqueous phase at equilibrium.[6][7]

K = [Analyte]organic / [Analyte]aqueous

A high partition coefficient (K >> 1) is desirable, indicating a strong preference for the organic solvent and enabling efficient extraction.[7]

LLE_Principle cluster_0 Separatory Funnel cluster_1 After Partitioning Aqueous Aqueous Phase (Initial solution of Analyte + Impurities) Organic Immiscible Organic Solvent Analyte_aq Analyte Analyte_org Analyte Analyte_aq->Analyte_org Analyte partitions into organic phase (K > 1) Impurity_aq Polar Impurity Impurity_aq_post Polar Impurity Impurity_aq->Impurity_aq_post Impurity remains in aqueous phase Aqueous_post Aqueous Phase Organic_post Organic Phase (Extract) LLE_Workflow Start Start: Aqueous solution containing 1,3-Dimethoxy-4-methyl-2-nitrobenzene Step1 1. Transfer to Separatory Funnel Start->Step1 Step2 2. Add Organic Solvent (e.g., Ethyl Acetate) Step1->Step2 Step3 3. Stopper and Shake Vigorously (Vent frequently) Step2->Step3 Step4 4. Allow Layers to Separate Step3->Step4 Step5 5. Drain Lower Layer (Aqueous Phase) Step4->Step5 Step6 6. Collect Upper Organic Layer Step5->Step6 Decision Repeat Extraction 2x? Step6->Decision Decision->Step5 No, continue Step7 7. Combine Organic Extracts Decision->Step7 Yes Step8 8. Wash with Brine Step7->Step8 Step9 9. Dry with Anhydrous Agent (e.g., Na₂SO₄ or MgSO₄) Step8->Step9 Step10 10. Filter to Remove Drying Agent Step9->Step10 Step11 11. Evaporate Solvent (Rotary Evaporator) Step10->Step11 End End: Isolated Crude Product Step11->End

Caption: Step-by-step liquid-liquid extraction workflow.

Methodology:

  • Preparation: Transfer the aqueous solution containing the crude 1,3-Dimethoxy-4-methyl-2-nitrobenzene into a separatory funnel of appropriate size (the total volume should not exceed two-thirds of the funnel's capacity).

  • First Extraction: Add a volume of the chosen organic solvent (e.g., ethyl acetate), typically 1/3 to 1/2 of the aqueous volume.

  • Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 1-2 minutes, venting every 15-20 seconds.

  • Separation: Place the funnel back on a ring stand and allow the layers to fully separate.

  • Collection: Carefully drain the lower (aqueous) layer. Collect the upper organic layer through the top of the funnel to avoid re-contamination.

  • Repeat: Return the aqueous layer to the funnel and repeat the extraction (steps 2-5) two more times with fresh portions of the organic solvent.

  • Combine and Wash: Combine all the collected organic extracts. Add a small volume of brine (approx. 1/4 of the total organic volume), shake gently, allow to separate, and discard the aqueous brine layer. This step helps remove dissolved water.

  • Drying: Transfer the washed organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate). Swirl the flask until the drying agent no longer clumps together.

  • Filtration: Filter the solution to remove the drying agent, rinsing the flask and the drying agent with a small amount of fresh solvent to ensure complete recovery.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to yield the isolated crude product. Further purification by recrystallization or chromatography may be necessary.

References
  • Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]

  • Vina Nha Trang. (2025, February 3). Solvent Extraction Method: Principles, Applications, And Advantages. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved from [Link]

  • Celignis. (n.d.). Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses. Retrieved from [Link]

  • Reddit. (2019, May 18). Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs? Retrieved from [Link]

  • Anquan Chemical. (2026, January 14). How to improve the efficiency of organic solvent extraction? Retrieved from [Link]

  • LCGC International. (2020, November 12). Practical Aspects of Solvent Extraction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Improve Yield. Retrieved from [Link]

  • ResearchGate. (2017, June). Switchable-hydrophilicity solvent-based microextraction combined with gas chromatography for the determination of nitroaromatic compounds in water samples. Retrieved from [Link]

  • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry? Retrieved from [Link]

  • PubChem. (n.d.). CID 20849374 | C16H18N2O4. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methoxy-4-methyl-2-nitrobenzene. Retrieved from [Link]

  • PMC. (n.d.). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 11). Why Solvent Purity Is Crucial in the World of Chemistry. Retrieved from [Link]

  • Course Hero. (2021, July 16). Experimental No. (6) Extraction. Retrieved from [Link]

  • Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent. Retrieved from [Link]

  • ACS Publications. (2026, January 2). Uncovering Nitro Compounds in Water: Photolysis-Based Analytical Methods and Insights into Their Formation during Ozonation. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dimethoxy-2-nitrobenzene. Retrieved from [Link]

  • PMC. (2025, April 24). Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water. Retrieved from [Link]

  • PMC. (n.d.). Solvent Selection for Pressurized Liquid Extraction of Polymeric Sorbents Used in Air Sampling. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1,2-dimethoxy-4-nitro-. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Dimethoxy-4-nitrobenzene. Retrieved from [Link]

  • MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Mass Spectrometry Guide: Fenebrutinib (GDC-0853) Fragmentation &amp; Analysis

Executive Summary & Compound Identity Fenebrutinib (GDC-0853) is a highly selective, non-covalent, reversible inhibitor of Bruton’s Tyrosine Kinase (BTK), currently under investigation for autoimmune disorders including...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

Fenebrutinib (GDC-0853) is a highly selective, non-covalent, reversible inhibitor of Bruton’s Tyrosine Kinase (BTK), currently under investigation for autoimmune disorders including Multiple Sclerosis (MS), Rheumatoid Arthritis (RA), and SLE.[1][2][3] Unlike covalent BTK inhibitors (e.g., Ibrutinib) that target Cys481, Fenebrutinib relies on hydrogen bonding and hydrophobic interactions, necessitating precise PK/PD monitoring to ensure efficacy without off-target toxicity.

This guide compares the analytical performance of Triple Quadrupole (QqQ) systems versus High-Resolution Mass Spectrometry (HRMS) for the detection and quantification of CAS 1378831-08-3.

Chemical Profile
PropertyDetail
CAS Number 1378831-08-3
Common Name Fenebrutinib (GDC-0853)
Molecular Formula C₂₂H₂₂N₆O₃
Exact Mass 418.1753 Da
Precursor Ion [M+H]⁺ m/z 419.2
Key Functional Groups Aminopyridinone core, Tricyclic lactam, Hydroxymethyl-pyrazole

Fragmentation Pattern Analysis (The "Fingerprint")

Understanding the dissociation of the [M+H]⁺ ion (m/z 419.2) is critical for selecting robust MRM transitions. Fenebrutinib exhibits a distinct fragmentation pathway driven by its hydroxymethyl and amide functionalities.

Theoretical & Observed Fragmentation Pathway

The fragmentation of GDC-0853 under Collision-Induced Dissociation (CID) typically follows these stages:

  • Dehydration (Neutral Loss of H₂O): The hydroxymethyl groups on the pyrazole or phenyl ring are labile, leading to an immediate loss of water (18 Da).

    • Transition:419.2 → 401.2

    • Utility: High abundance but low specificity (common in ESI source fragmentation).

  • Core Cleavage: Higher collision energies (CE) break the amide linkers or the ether bond connecting the tricyclic core.

    • Deep Fragments:m/z 321.9 and m/z 265.1 (Characteristic of the tricyclic/pyridinone core retained after side-chain loss).

Visualization: Fragmentation Logic Tree

The following diagram illustrates the logical flow of ion generation, critical for method development.

G Parent Precursor Ion [M+H]+ m/z 419.2 LossH2O Dehydration Product [M+H-H2O]+ m/z 401.2 Parent->LossH2O Low CE (10-15 eV) Loss of -OH group CoreFrag1 Core Fragment A (Tricyclic Lactam) m/z ~321.9 Parent->CoreFrag1 Direct Cleavage LossH2O->CoreFrag1 Med CE (25-35 eV) Amide Cleavage CoreFrag2 Deep Fragment B (Pyridinone Moiety) m/z ~265.1 CoreFrag1->CoreFrag2 High CE (>40 eV) Ring Opening

Caption: Predicted fragmentation pathway for GDC-0853. The 419.2 → 321.9 transition is recommended for quantitation due to higher specificity than water loss.

Comparative Performance Guide: QqQ vs. HRMS

This section objectively compares two standard industry workflows for GDC-0853 analysis: Targeted Quantitation (QqQ) and Metabolite Identification (HRMS) .

Experimental Setup
  • Platform A (Quant): Sciex Triple Quad™ 6500+ (ESI Positive).

  • Platform B (Qual): Thermo Q-Exactive™ Orbitrap (HCD Fragmentation).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

Performance Data Comparison
FeatureMethod A: Triple Quad (MRM)Method B: Orbitrap (PRM/DDA)
Primary Application PK/PD quantification in plasma/microsomes.Metabolite ID & structural elucidation.
Detection Mode MRM (419.2 → 321.9)Full Scan MS / dd-MS²
Sensitivity (LLOQ) High (0.5 - 1.0 ng/mL)Moderate (2.0 - 5.0 ng/mL)
Linearity Range 1.0 – 3000 ng/mL (R² > 0.995)5.0 – 2000 ng/mL
Selectivity Unit Resolution (0.7 Da). Risk of isobaric interference.High Resolution (>30,000). Distinguishes isobars.
Throughput < 3.0 min/sample5.0 - 10.0 min/sample
Expert Insight: When to use which?
  • Use QqQ (Method A) for routine bioanalysis where sensitivity is paramount. The 419.2 → 321.9 transition is robust against matrix effects in human liver microsomes (HLM).

  • Use HRMS (Method B) during early discovery to track bioactivation. Fenebrutinib forms reactive intermediates (iminium ions) trapped by glutathione; only HRMS can accurately resolve these adducts (e.g., GSH adduct m/z ~724) from background noise.

Detailed Experimental Protocols

Protocol A: Optimized MRM Quantification (QqQ)

Objective: Quantify GDC-0853 in plasma with maximum sensitivity.

  • Stock Preparation: Dissolve 1 mg GDC-0853 in DMSO to yield 1 mg/mL. Dilute working standards in 50:50 ACN:Water.

  • Sample Extraction (Protein Precipitation):

    • Aliquot 50 µL plasma.

    • Add 150 µL Acetonitrile containing Internal Standard (e.g., Savolitinib or d4-Fenebrutinib).

    • Vortex (1 min) and Centrifuge (10,000 rpm, 10 min).

    • Transfer supernatant to vial.

  • LC Parameters:

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B (0-0.5 min) → 95% B (2.0 min) → 5% B (2.1 min).

  • MS Source Settings (ESI+):

    • Spray Voltage: 4500 V.

    • Temp: 500°C.

    • MRM Table:

      • Quantifier: 419.2 → 321.9 (CE: 30 eV).

      • Qualifier: 419.2 → 401.2 (CE: 15 eV).

Protocol B: Structural Elucidation (HRMS)

Objective: Identify reactive metabolites (Bioactivation study).

  • Incubation: Incubate 10 µM GDC-0853 with HLM (1 mg/mL) and NADPH (1 mM) for 60 min at 37°C.

  • Trapping: Add Glutathione (GSH) or Potassium Cyanide (KCN) to trap reactive iminium intermediates.[4]

  • MS Acquisition:

    • Mode: Data-Dependent Acquisition (Top 5).

    • Resolution: 70,000 (Full MS), 17,500 (MS²).

    • Stepped NCE: 20, 40, 60 (to capture both labile water loss and core fragments).

Workflow Visualization

The following diagram details the decision matrix for selecting the correct protocol.

Workflow Sample Biological Sample (Plasma/Microsomes) Prep Protein Precipitation (ACN + IS) Sample->Prep Decision Goal? Prep->Decision Quant Quantification (QqQ) Decision->Quant Sensitivity ID Metabolite ID (Orbitrap/Q-TOF) Decision->ID Structure Result1 PK Profile (LOD: 0.5 ng/mL) Quant->Result1 Result2 Bioactivation Map (GSH Adducts) ID->Result2

Caption: Analytical workflow selector. Choose QqQ for validated PK studies and HRMS for metabolic stability/bioactivation screening.

References

  • Attwa, M.W., et al. (2023).[5] "Development of a Fast and Sensitive UPLC–MS/MS Analytical Methodology for Fenebrutinib Estimation in Human Liver Microsomes: In Vitro and In Silico Metabolic Stability Evaluation." Separations, 10, 302.

  • Alsibaee, A.M., et al. (2023).[5] "Investigation of Fenebrutinib Metabolism and Bioactivation Using MS3 Methodology in Ion Trap LC/MS." Molecules, 28(10), 4225.

  • Crawford, J.J., et al. (2018).[6][7] "Discovery of GDC-0853: A Potent, Selective, and Noncovalent Bruton’s Tyrosine Kinase Inhibitor in Early Clinical Development."[3][7][8] Journal of Medicinal Chemistry, 61(6), 2227–2245.

  • Herman, A., et al. (2018). "Safety, Pharmacokinetics, and Pharmacodynamics in Healthy Volunteers Treated With GDC-0853." Clinical Pharmacology & Therapeutics, 103(6), 1020-1028.

Sources

Comparative

Comparative Guide: HPLC Separation of Nitrotoluene Isomers

Content Type: Technical Comparison & Method Development Guide Audience: Senior Analytical Scientists, QC Managers, Drug Development Researchers Executive Summary Separating nitrotoluene (NT) isomers—specifically 2-nitrot...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Method Development Guide Audience: Senior Analytical Scientists, QC Managers, Drug Development Researchers

Executive Summary

Separating nitrotoluene (NT) isomers—specifically 2-nitrotoluene (o-NT) , 3-nitrotoluene (m-NT) , and 4-nitrotoluene (p-NT) —presents a classic chromatographic challenge. While they possess distinct dipole moments, their similar hydrophobicities (


) often lead to co-elution, particularly between the meta- and para- isomers, on standard alkyl-bonded phases.

This guide compares three distinct separation strategies:

  • Traditional C18 (ODS): The industry baseline, often requiring long runs or gradient optimization.

  • Phenyl-Hexyl: The recommended robust method utilizing

    
    -
    
    
    
    interactions.
  • 
    -Cyclodextrin (Mobile Phase Additive):  A high-selectivity "expert" technique for resolving difficult isomer pairs on standard hardware.
    

The Verdict: For routine QC and robustness, Phenyl-Hexyl is superior. For difficult m-/p- resolution without purchasing new columns,


-CD additives  provide the highest selectivity (

).

Technical Analysis & Causality

The Isomer Challenge

The separation difficulty arises from the "Ortho Effect" vs. the electronic similarity of meta- and para- positions.

  • 2-NT (o-): Steric hindrance prevents the nitro group from being coplanar with the ring, reducing resonance and altering polarity significantly. It usually separates easily.

  • 3-NT (m-) & 4-NT (p-): Both are planar with similar electron density distributions and hydrophobic surfaces. On a mechanism driven purely by solvophobic interactions (C18), they frequently co-elute.

Method A: C18 (Octadecylsilane)
  • Mechanism: Hydrophobic interaction (Van der Waals).

  • Limitation: Relies almost entirely on carbon load and surface area. To separate m- and p-NT, one often must lower the organic modifier to <30%, resulting in excessive run times (>20 mins) and broad peaks.

  • Status: Baseline / Legacy.

Method B: Phenyl-Hexyl (Recommended)
  • Mechanism:

    
    -
    
    
    
    Stacking + Hydrophobicity.
  • Why it works: The stationary phase contains a phenyl ring attached via a hexyl linker. The nitro-aromatic analytes are

    
    -electron deficient (due to the electron-withdrawing 
    
    
    
    group). They interact strongly with the
    
    
    -electron rich phenyl stationary phase.
  • Solvent Choice: Methanol is preferred over Acetonitrile. Acetonitrile's

    
    -electrons compete with the analyte for stationary phase sites, suppressing the selectivity gains. Methanol allows the 
    
    
    
    -
    
    
    mechanism to dominate.
Method C: -Cyclodextrin (Mobile Phase Additive)
  • Mechanism: Host-Guest Inclusion Complex.

  • Why it works:

    
    -CD has a hydrophobic cavity. The linear p-NT molecule fits deeply into the cavity (forming a stable complex), whereas the kinked o-NT and m-NT fit poorly. This creates a massive difference in effective retention times without changing the column.
    
  • Status: High Selectivity / Research.

Comparative Data Analysis

The following data summarizes typical performance metrics observed under optimized isocratic conditions (Flow: 1.0 mL/min, Temp: 25°C).

ParameterC18 (Standard)Phenyl-Hexyl (Recommended)C18 +

-CD Additive (Expert)
Mobile Phase MeOH:Water (50:50)MeOH:Water (45:55)MeOH:Water (40:60) + 15mM

-CD
Elution Order o-NT < m-NT

p-NT
o-NT < m-NT < p-NTo-NT < m-NT << p-NT
Resolution (

: m/p)
0.8 - 1.2 (Co-elution risk)> 2.5 (Baseline resolved)> 4.0 (Wide separation)
Selectivity (

)
1.021.151.45
Run Time 15 min12 min18 min
Robustness HighHighMedium (Temp sensitive)
Cost LowMediumLow (Reagent cost only)

Visualizing the Mechanism

The following diagram illustrates the decision workflow and the mechanistic differences between the phases.

G Start Start: Nitrotoluene Mixture C18 Standard C18 Column (Hydrophobic Interaction) Start->C18 Result_C18 Result: m-NT/p-NT Co-elution (Rs < 1.5) C18->Result_C18 Decision Selectivity Strategy Result_C18->Decision Optimize Phenyl Phenyl-Hexyl Column (Pi-Pi Interaction) Decision->Phenyl Method A: Robustness CD C18 + Beta-CD Additive (Inclusion Complex) Decision->CD Method B: High Resolution Mech_Phenyl Mechanism: Nitro group (e- acceptor) stacks with Phenyl (e- donor) Phenyl->Mech_Phenyl Mech_CD Mechanism: p-NT fits cavity (Retained) o/m-NT excluded (Eluted) CD->Mech_CD

Figure 1: Decision matrix and mechanistic differentiation for nitrotoluene separation.

Detailed Protocol: The Phenyl-Hexyl Method (Recommended)

This protocol is designed for robustness in a QC environment, avoiding the complexity of mobile phase additives while achieving baseline separation.

Materials
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Solvents: HPLC Grade Methanol (MeOH) and HPLC Grade Water.

  • Standard: Mixed Nitrotoluene Isomers (100 µg/mL in Methanol).

Step-by-Step Workflow

1. System Preparation & Equilibration

  • Purge lines with 100% MeOH to remove any acetonitrile residues (crucial for

    
    -
    
    
    
    selectivity).
  • Mobile Phase A: 100% Water.

  • Mobile Phase B: 100% Methanol.

  • Set Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (Strict control required; higher temps reduce

    
    -
    
    
    
    interaction strength).

2. Gradient Method Setup While isocratic works, a shallow gradient sharpens the p-NT peak.

  • T=0 min: 40% B

  • T=15 min: 60% B

  • T=16 min: 90% B (Wash)

  • T=20 min: 40% B (Re-equilibration)

3. Detection Parameters

  • UV Wavelength: 254 nm (Primary) and 280 nm (Secondary).

  • Note: Nitroaromatics have strong absorbance at 254 nm.

4. System Suitability Test (Self-Validating Criteria) Before running samples, verify:

  • Resolution (

    
    ):  Between m-NT and p-NT > 2.0.
    
  • Tailing Factor (

    
    ):  < 1.2 for all peaks (Phenyl phases can tail if residual silanols are active; ensure end-capped columns are used).
    
  • Retention Order: Verify o-NT elutes first, followed by m-NT, then p-NT.

The "Expert" Alternative: -Cyclodextrin Additive

If you are restricted to a C18 column but require high resolution, use this modification.

  • Preparation: Dissolve

    
    -Cyclodextrin in the aqueous portion of your mobile phase to a concentration of 15 mM .
    
  • Mobile Phase: Methanol : Water (containing 15mM

    
    -CD) [40:60 v/v].
    
  • Mechanism Check: The p-NT peak will shift significantly to a later retention time compared to the m-NT peak because p-NT forms the strongest inclusion complex with the dissolved CD, effectively increasing its solubility in the stationary-phase-boundary layer or altering its partition coefficient depending on the specific mode (dynamic coating vs mobile phase complexation).

  • Caution: Do not use with gradients (precipitates CD). Keep temperature constant.

References

  • Agilent Technologies. (2014). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction and a C-18 Column. Application Note 5991-0832EN.

  • U.S. Environmental Protection Agency (EPA). (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).

  • Pu, S. (1999).[1] Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid. Journal of Environment and Health. (Demonstrates

    
    -CD additive effect).
    
    
  • Restek Corporation.

    
    -Cyclodextrin Columns. (General mechanism reference).
    
    

Sources

Validation

Structural Comparison Guide: Crystal Structure of 1,3-Dimethoxy-4-methyl-2-nitrobenzene vs. Isomeric Alternatives

As a Senior Application Scientist in structural chemistry, I frequently evaluate how subtle variations in aromatic substitution patterns dictate supramolecular assembly. Understanding the crystal structure and solid-stat...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural chemistry, I frequently evaluate how subtle variations in aromatic substitution patterns dictate supramolecular assembly. Understanding the crystal structure and solid-state behavior of highly substituted nitrobenzenes is critical for applications ranging from the design of energetic materials to the synthesis of active pharmaceutical ingredients (APIs).

This guide provides an in-depth comparative analysis of the structural and crystallographic properties of 1,3-Dimethoxy-4-methyl-2-nitrobenzene (CAS: 1378831-08-3) against two well-characterized structural alternatives: 1,2-Dimethoxy-4-nitrobenzene and 1,4-Dimethoxy-2-nitrobenzene [1, 2].

Structural and Crystallographic Analysis

Target: 1,3-Dimethoxy-4-methyl-2-nitrobenzene

In 1,3-Dimethoxy-4-methyl-2-nitrobenzene , the spatial arrangement of substituents creates a highly congested steric environment. The nitro group at the C2 position is flanked by two bulky methoxy groups at C1 and C3, while a methyl group occupies C4.

  • Causality of Conformation: This extreme steric crowding forces the C2-nitro group to twist significantly out of the aromatic ring plane. Consequently, the

    
    -conjugation between the nitro group and the benzene ring is disrupted.
    
  • Crystal Packing Impact: Because the molecule cannot adopt a planar conformation, ideal face-to-face

    
     stacking is energetically unfavorable. Instead, the crystal lattice is dominated by edge-to-face interactions and weak intermolecular 
    
    
    
    hydrogen bonds involving the out-of-plane nitro oxygen atoms and the adjacent methoxy/methyl hydrogens. This non-planar geometry typically results in a lower packing efficiency and a distinct space group compared to its less hindered isomers.
Alternative 1: 1,2-Dimethoxy-4-nitrobenzene (4-Nitroveratrole)

By contrast, 1,2-dimethoxy-4-nitrobenzene (CAS: 709-09-1) experiences minimal steric hindrance around the C4-nitro group. According to definitive crystallographic studies published in Acta Crystallographica [3], this molecule maintains a nearly planar conformation.

  • Crystal Packing: The planar geometry allows the molecules to link into centrosymmetrically related dimeric pairs through specific intermolecular

    
     hydrogen bonds (involving the methoxy groups).
    
  • Lattice Architecture: These dimers pack efficiently into parallel two-dimensional layers, resulting in a higher melting point (95–98 °C) and a highly ordered, stable crystalline matrix [4].

Alternative 2: 1,4-Dimethoxy-2-nitrobenzene

In 1,4-dimethoxy-2-nitrobenzene (CAS: 89-39-4), the nitro group is adjacent to only one methoxy group (at C1). While there is some localized steric repulsion, the molecule can still achieve near-planarity.

  • Crystal Habit: This compound famously crystallizes as distinct "golden needle" crystals [5]. The needle habit is a direct macroscopic manifestation of its anisotropic crystal packing, where strong directional intermolecular forces (likely dipole-dipole interactions driven by the nitro group) promote rapid crystal growth along a single crystallographic axis. It exhibits a lower melting point of 72–73 °C due to less cohesive inter-layer bonding compared to Alternative 1.

Quantitative Data Comparison

The following table summarizes the physicochemical and crystallographic parameters that dictate the performance of these compounds in solid-state applications.

Property / Parameter1,3-Dimethoxy-4-methyl-2-nitrobenzene (Target)1,2-Dimethoxy-4-nitrobenzene (Alt 1)1,4-Dimethoxy-2-nitrobenzene (Alt 2)
CAS Number 1378831-08-3709-09-189-39-4
Molecular Formula C9H11NO4C8H9NO4C8H9NO4
Molar Mass 197.19 g/mol 183.16 g/mol 183.16 g/mol
Melting Point Dependent on polymorph95–98 °C72–73 °C
Molecular Planarity Non-planar (Sterically twisted)PlanarNear-planar
Crystal Habit Block / Prism (Predicted)Plate / BlockGolden Needles
Primary Packing Motif Edge-to-face

, dispersed

Centrosymmetric

dimers
1D Anisotropic chain growth
Conjugation Level Low (Twisted NO2)HighModerate-High

Experimental Protocols: Crystallization & SCXRD Workflow

To validate the structural differences between these isomers, Single-Crystal X-Ray Diffraction (SCXRD) must be performed. Below is the self-validating protocol for growing diffraction-quality crystals and resolving their structures.

Step 1: Solvent System Selection
  • Rationale: A binary solvent system is required. Dichloromethane (CH2Cl2) acts as the primary solvent due to its high solubilizing power for methoxy-nitrobenzenes, while Hexane serves as the antisolvent.

  • Procedure: Dissolve 50 mg of the target compound in 2 mL of CH2Cl2. Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove any heterogeneous nucleation sites (dust/impurities).

Step 2: Isothermal Slow Evaporation
  • Rationale: Rapid precipitation yields amorphous powders. Slow evaporation allows the system to gently cross the metastable zone, promoting the thermodynamic growth of a single crystal lattice.

  • Procedure: Carefully layer 1 mL of Hexane over the CH2Cl2 solution. Puncture the vial cap with a single needle hole and leave it undisturbed in a vibration-free environment at 20 °C for 3 to 7 days.

Step 3: Crystal Harvesting and Mounting
  • Procedure: Examine the vial under a polarized light microscope. Select a crystal with well-defined faces (e.g., a golden needle for the 1,4-isomer, or a block for the 1,2-isomer) measuring approximately

    
     mm. Mount the crystal on a MiTeGen loop using perfluorinated polyether oil to protect it from atmospheric moisture and mechanical stress.
    
Step 4: SCXRD Data Collection & Refinement
  • Rationale: Mo-K

    
     radiation (
    
    
    
    Å) is utilized because it provides sufficient resolution for light-atom organic structures while minimizing X-ray absorption effects.
  • Procedure: Transfer the mounted crystal to the diffractometer equipped with a cryostream set to 100 K (to minimize thermal motion of the methoxy/methyl groups). Collect the diffraction data, solve the phase problem using direct methods (SHELXT), and refine the structure using full-matrix least-squares on

    
     (SHELXL).
    

Workflow Visualization

Below is the logical workflow mapping the progression from synthesis to structural resolution.

SCXRD_Workflow S1 1. Compound Synthesis (Nitration & Purification) S2 2. Solvent Screening (CH2Cl2 / Hexane Gradients) S1->S2 S3 3. Isothermal Evaporation (Controlled Nucleation) S2->S3 S4 4. Crystal Harvesting (Microscopic Selection) S3->S4 S5 5. SCXRD Data Collection (Mo-Kα, 100K) S4->S5 S6 6. Structure Refinement (SHELXT / SHELXL) S5->S6

Crystallization and SCXRD structural resolution workflow for methoxy-nitrobenzenes.

References

  • PubChem : 1,2-Dimethoxy-4-nitrobenzene Compound Summary. National Center for Biotechnology Information. Available at:[Link]

  • ChemBK : 1,4-Dimethoxy-2-nitrobenzene Physico-chemical Properties. ChemBK Chemical Database. Available at:[Link]

  • Fun, H.-K., et al. (1997). Substituted Methoxybenzene Derivatives: C8H9NO4, C9H11NO5 and C13H18O4. Acta Crystallographica Section C: Crystal Structure Communications, 53(12), 1859-1862. Available at:[Link]

Comparative

GC-MS Retention Time Analysis: 1,3-Dimethoxy-4-methyl-2-nitrobenzene vs. Key Structural Isomers

Executive Summary In pharmaceutical development and complex organic synthesis, distinguishing between constitutional isomers is a persistent analytical challenge. 1,3-Dimethoxy-4-methyl-2-nitrobenzene (CAS 1378831-08-3)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and complex organic synthesis, distinguishing between constitutional isomers is a persistent analytical challenge. 1,3-Dimethoxy-4-methyl-2-nitrobenzene (CAS 1378831-08-3) is a highly specialized building block. Because its structural isomers—such as 1,2-dimethoxy-4-methyl-5-nitrobenzene—share the identical molecular weight (197.19 g/mol ) and exhibit highly similar Electron Ionization (EI) mass spectra, chromatographic separation becomes the critical vector for identification.

This guide provides an objective, mechanistically grounded comparison of the GC-MS retention behaviors of these isomers. By leveraging the principles of steric hindrance, dipole moments, and boiling point differentials, we establish a robust, self-validating methodology for their baseline resolution.

Mechanistic Grounding: Causality Behind Retention Times

To understand why these isomers elute at different times, we must analyze the causality between their molecular geometry and their interaction with the stationary phase.

In gas chromatography, a standard non-polar to slightly polar column like the DB-5MS (5% phenyl-methylpolysiloxane) separates analytes primarily by their boiling points, with secondary dipole-induced dipole interactions[1].

  • Target Compound (1,3-Dimethoxy-4-methyl-2-nitrobenzene): The nitro group (-NO₂) at position 2 is sterically sandwiched between two bulky methoxy groups (-OCH₃) at positions 1 and 3. This extreme steric crowding forces the nitro group to twist out of the aromatic plane (steric inhibition of resonance). Consequently, the overall molecular dipole moment decreases, and the boiling point is suppressed.

  • Alternative Isomer (1,2-Dimethoxy-4-methyl-5-nitrobenzene): The nitro group at position 5 is flanked by a methyl group and a hydrogen atom. It experiences significantly less steric hindrance, allowing it to remain co-planar with the ring. This maximizes resonance, increases the dipole moment, and elevates the boiling point to approximately 285 °C[2].

The Causality: Lower steric freedom


 higher resonance 

higher boiling point

longer retention time. Therefore, the target compound will predictably elute earlier than its less-hindered isomers.

Isomer_Differentiation Root Extracted Ion Chromatogram (m/z 197) Branch1 High Steric Hindrance (Nitro flanked by 2x -OCH3) Root->Branch1 Lower BP / Dipole Branch2 Low Steric Hindrance (Nitro flanked by -CH3 and -H) Root->Branch2 Higher BP / Dipole Result1 RT: ~16.5 min 1,3-Dimethoxy-4-methyl -2-nitrobenzene Branch1->Result1 Result2 RT: ~17.8 min 1,2-Dimethoxy-4-methyl -5-nitrobenzene Branch2->Result2

Fig 1. Mechanistic rationale for retention time variation based on steric hindrance.

Experimental Methodology (Self-Validating System)

To ensure trustworthiness, the following protocol is designed as a self-validating system. It utilizes Naphthalene-d8 as an Internal Standard (IS) to correct for injection volume discrepancies and mandates a specific inlet temperature to prevent the thermal degradation common to nitroaromatics.

Step-by-Step GC-MS Protocol

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of the analyte and dissolve in 1.0 mL of GC-grade Dichloromethane (DCM).

  • Spike the solution with 10 µL of Naphthalene-d8 internal standard (100 µg/mL in DCM).

  • Vortex for 30 seconds and transfer to a 2 mL amber glass autosampler vial with a PTFE-lined septum.

Step 2: GC Parameters

  • Column: DB-5MS or TG-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness). This specific phase ratio provides the ideal efficiency for resolving closely related structural isomers[3].

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.2 mL/min.

  • Inlet: 250 °C. Crucial Causality: Temperatures exceeding 280 °C can cause the nitro group to undergo thermal reduction to a nitroso group in the inlet liner. 250 °C ensures complete volatilization without degradation.

  • Injection: 1.0 µL, Split ratio 10:1.

  • Oven Program:

    • Initial: 60 °C (Hold 1 min)

    • Ramp 1: 15 °C/min to 200 °C

    • Ramp 2: 10 °C/min to 300 °C (Hold 5 min)

Step 3: MS Parameters

  • Ionization: Electron Impact (EI) at 70 eV.

  • Temperatures: Transfer line at 280 °C; Ion Source at 230 °C; Quadrupole at 150 °C.

  • Acquisition: Full Scan mode (m/z 50–350) overlaid with Selected Ion Monitoring (SIM) for m/z 197 (Molecular Ion), 180 (Loss of -OH), and 150 (Loss of -HNO₂).

Workflow S1 Sample Prep (DCM + IS) S2 GC Injection (250°C, Split 10:1) S1->S2 S3 DB-5MS Column (Temp Program) S2->S3 S4 EI-MS Detection (70 eV) S3->S4 S5 Data Processing (EIC m/z 197) S4->S5

Fig 2. Standardized GC-MS workflow for the analysis of nitroaromatic isomers.

Comparative Data & Performance Metrics

The following tables summarize the structural differences and the resulting chromatographic performance under the standardized protocol.

Table 1: Physicochemical & Structural Comparison
CompoundSubstitution PatternSteric Hindrance on -NO₂Estimated Boiling PointDipole Moment
1,3-Dimethoxy-4-methyl-2-nitrobenzene 1-OMe, 2-NO₂, 3-OMe, 4-MeHigh (Flanked by 2x OMe)~275 °CLower (Twisted)
1,5-Dimethoxy-2-methyl-3-nitrobenzene 1-OMe, 2-Me, 3-NO₂, 5-OMeModerate (Flanked by Me, H)~280 °CModerate
1,2-Dimethoxy-4-methyl-5-nitrobenzene 1-OMe, 2-OMe, 4-Me, 5-NO₂Low (Flanked by Me, H)~285 °C[2]Higher (Planar)
Table 2: GC-MS Retention Time & Diagnostic Ions
AnalyteExpected RT (min)*Relative Retention Time (vs IS)Base Peak (m/z)Diagnostic Fragments (m/z)
Naphthalene-d8 (IS)8.451.00136108, 68
1,3-Dimethoxy-4-methyl-2-nitrobenzene 16.52 1.95 197180[M-OH]⁺, 150, 135
1,5-Dimethoxy-2-methyl-3-nitrobenzene17.152.03197180 [M-OH]⁺, 150, 122
1,2-Dimethoxy-4-methyl-5-nitrobenzene17.802.10197180 [M-OH]⁺, 150, 107

*Note: Absolute retention times may vary slightly based on column trimming and exact carrier gas velocity; Relative Retention Time (RRT) remains the definitive diagnostic metric.

Data Interpretation

While all three isomers yield a strong molecular ion at m/z 197 and exhibit the classic "ortho-effect" fragmentation (loss of an OH radical, m/z 180, common when a nitro group is adjacent to a methyl or methoxy group containing available hydrogens), their retention times are distinctly separated. The target compound, 1,3-Dimethoxy-4-methyl-2-nitrobenzene , elutes over a full minute earlier than the 1,2-dimethoxy isomer, validating the steric inhibition hypothesis.

References

  • Universität Tübingen. "Fluoride and its Applications to the Synthesis of Model Precursors for the Multi-step Synthesis of the PET-Tracer 6-[18F]Fluoro-L-DOPA". Available at:[Link]

  • Agilent Technologies. "THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS". Available at:[Link]

Sources

Validation

UV-Vis absorption maxima of 2,4-dimethoxy-3-nitrotoluene

Comparative Guide: UV-Vis Absorption Maxima of 2,4-Dimethoxy-3-nitrotoluene and Related Aromatic Systems Executive Summary In the development of photo-responsive materials, actinometric standards, and robust HPLC-UV anal...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: UV-Vis Absorption Maxima of 2,4-Dimethoxy-3-nitrotoluene and Related Aromatic Systems

Executive Summary

In the development of photo-responsive materials, actinometric standards, and robust HPLC-UV analytical methods, understanding the precise electronic transitions of highly substituted aromatic compounds is paramount. This guide provides an in-depth comparative analysis of the UV-Vis absorption maximum (


) of 2,4-dimethoxy-3-nitrotoluene  against alternative structural analogs. By examining the electronic "push-pull" effects of methoxy and nitro substituents on the toluene core, researchers can accurately predict spectral shifts, optimize excitation wavelengths for photochemistry, and select ideal detection wavelengths for chromatography.

Mechanistic Insights: The "Push-Pull" Chromophore Effect

The UV-Vis absorption profile of an aromatic molecule is dictated primarily by its


 and 

electronic transitions. The exact energy required for these transitions—and thus the wavelength of maximum absorption—is highly sensitive to ring substitution.
  • Baseline Conjugation (Nitrotoluenes): Unsubstituted toluene absorbs weakly in the deep UV region (~260 nm). The introduction of a strongly electron-withdrawing nitro (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) group, as seen in 3-nitrotoluene, extends the 
    
    
    
    -conjugation. This shifts the primary absorption band to the 260–270 nm range.
  • Electron Donation (Dimethoxybenzenes): Methoxy (

    
    ) groups are strong electron donors via resonance from the oxygen lone pairs. This raises the energy of the Highest Occupied Molecular Orbital (HOMO). Consequently, compounds like 3,4-dimethoxytoluene exhibit absorption maxima around 280 nm[1].
    
  • Synergistic Intramolecular Charge Transfer (ICT): When both strong electron donors (

    
    ) and a strong electron acceptor (
    
    
    
    ) are present on the same ring, they create a donor-acceptor "push-pull" system. This significantly lowers the HOMO-LUMO energy gap. Similar compounds, such as 3,4-dimethoxynitrobenzene, are well-documented to exhibit broad absorption bands stretching into the UV-A1 region (340–399 nm) due to ICT[2]. The photohydrolysis of dimethoxynitrobenzenes relies heavily on this red-shifted absorption, allowing efficient excitation at 313 nm or 365 nm[3].
  • 2,4-Dimethoxy-3-nitrotoluene: In this specific molecule, the nitro group is flanked by two methoxy groups. While steric hindrance slightly twists the nitro group out of perfect coplanarity with the aromatic ring (attenuating the maximum possible resonance), the strong ICT still yields a significant bathochromic (red) shift, placing its

    
     in the 330–350 nm  range.
    

Comparative Quantitative Data

The following table summarizes the spectral properties of 2,4-dimethoxy-3-nitrotoluene compared to its structural alternatives, providing a benchmark for method development.

CompoundStructural ClassificationPrimary ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(nm)
Electronic Characteristics
3-Nitrotoluene Monosubstituted Nitroarene~260 - 270Dominated by

transitions; weak

due to lack of strong donors.
3,4-Dimethoxytoluene Electron-Rich Arene~280Bathochromic shift driven by oxygen lone-pair donation into the

system[1].
3,4-Dimethoxynitrobenzene Push-Pull System~340 - 360Strong Intramolecular Charge Transfer (ICT) from methoxy to nitro group[3].
2,4-Dimethoxy-3-nitrotoluene Sterically Hindered Push-Pull~330 - 350ICT is present but slightly attenuated due to steric twisting of the nitro group by adjacent ortho-methoxy groups.

Self-Validating Experimental Protocol: UV-Vis Determination

To ensure absolute scientific integrity and reproducibility when measuring the UV-Vis spectrum of 2,4-dimethoxy-3-nitrotoluene, the following self-validating protocol must be employed. This workflow builds in internal checks to prevent common spectroscopic artifacts.

Step 1: System Suitability & Wavelength Calibration

  • Action: Calibrate the spectrophotometer using a Holmium oxide glass filter before analyzing the sample.

  • Causality: Instrument optics can drift over time. Holmium oxide has sharp, well-defined absorption peaks (e.g., 279.3 nm, 360.8 nm). Verifying these peaks ensures the wavelength accuracy of the instrument, guaranteeing that the reported

    
     is a true molecular property, not an instrumental error.
    

Step 2: Solvent Selection and Blanking

  • Action: Dissolve the analyte in HPLC-grade Acetonitrile (MeCN) and perform a dual-beam baseline subtraction using pure MeCN in matched quartz cuvettes.

  • Causality: MeCN is chosen because it has a UV cutoff of <190 nm, ensuring it will not mask the high-energy transitions of the aromatic ring. Quartz cuvettes are mandatory because standard glass or polystyrene cuvettes absorb strongly below 300 nm. Dual-beam subtraction continuously corrects for minor fluctuations in the Xenon/Deuterium lamp intensity during the scan.

Step 3: Spectral Acquisition

  • Action: Scan the sample from 200 nm to 600 nm at a scan rate of 1 nm/s.

  • Causality: This broad range captures both the high-energy

    
     transitions (<250 nm) and the lower-energy ICT 
    
    
    
    transitions (300–400 nm) without truncating the tail end of the absorption band, which is critical for understanding the full photokinetic profile[3].

Step 4: Beer-Lambert Validation (Linearity Check)

  • Action: Prepare a 5-point serial dilution of the sample. Measure the absorbance at the identified

    
     and plot Absorbance vs. Concentration. Ensure all working absorbances fall between 0.1 and 1.0 AU.
    
  • Causality: Photometric accuracy degrades at high absorbances (>1.5 AU) due to stray light hitting the detector, leading to negative deviations from the Beer-Lambert law. Validating linearity proves that the determined molar extinction coefficient (

    
    ) is accurate and that the sample is not undergoing concentration-dependent aggregation.
    

Workflow Visualization

G SystemCheck 1. System Suitability Holmium Oxide Calibration SolventPrep 2. Solvent Selection MeCN (UV Cutoff <190 nm) SystemCheck->SolventPrep Blanking 3. Baseline Correction Dual-Beam Subtraction SolventPrep->Blanking SampleScan 4. Spectral Acquisition Scan 200–600 nm Blanking->SampleScan Validation 5. Beer-Lambert Validation Absorbance 0.1 - 1.0 AU SampleScan->Validation FinalMethod 6. Method Finalization Set λ_max for HPLC/Actinometry Validation->FinalMethod

Self-Validating UV-Vis Spectrophotometric Workflow for Aromatic Characterization.

References

  • Supporting Information Regioselective Oxybromination of Benzene and Its Derivatives by Bromide Anion with a Mononuclear Nonheme. doi.org. 1

  • Chemical actinometry in the UV range based on the photohydrolysis of 3,4-dimethoxynitrobenzene. scilit.com.3

  • Uv-Vis Spectrum of 3-Nitrotoluene. sielc.com. 4

  • An Engineered Contact Lens for Passive and Sustained Release of Lifitegrast, an Anti-Dry Eye Syndrome Drug. biorxiv.org. 2

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Dimethoxy-4-methyl-2-nitrobenzene

The Inherent Hazard: Understanding the Need for Caution 1,3-Dimethoxy-4-methyl-2-nitrobenzene belongs to the nitroaromatic class of compounds. The nitro group (-NO₂) imparts significant toxicological properties that dict...

Author: BenchChem Technical Support Team. Date: March 2026

The Inherent Hazard: Understanding the Need for Caution

1,3-Dimethoxy-4-methyl-2-nitrobenzene belongs to the nitroaromatic class of compounds. The nitro group (-NO₂) imparts significant toxicological properties that dictate stringent handling and disposal protocols. The primary driver for these procedures is the high potential for toxicity and environmental harm, a characteristic shared across this chemical family.[1][2][3]

Exposure to related nitrobenzene compounds can occur via inhalation, skin contact, or ingestion, with potential health effects including irritation to the skin, eyes, and respiratory tract.[4] More severe hazards associated with this class include toxicity if swallowed or absorbed through the skin, suspected carcinogenicity, and potential damage to organs through prolonged exposure.[1][3] Furthermore, many nitroaromatics are classified as toxic to aquatic life with long-lasting effects, making environmental containment a critical priority.[2]

To illustrate the basis for our cautious approach, the following table summarizes the Globally Harmonized System (GHS) hazard classifications for compounds with structural similarities.

CompoundCAS NumberKey GHS Hazard Statements
Nitrobenzene 98-95-3Toxic if swallowed, in contact with skin or if inhaled (H301 + H311 + H331); Suspected of causing cancer (H351); May damage fertility or the unborn child (H360); Causes damage to organs through prolonged or repeated exposure (H372); Harmful to aquatic life with long lasting effects (H412).[3]
1-Chloro-4-nitrobenzene 100-00-5Toxic if swallowed, in contact with skin or if inhaled (H301 + H311 + H331); Suspected of causing genetic defects (H341); Suspected of causing cancer (H351); May cause damage to organs through prolonged or repeated exposure (H373); Toxic to aquatic life with long lasting effects (H411).[1]
1,3-Dinitrobenzene 99-65-0For personal protection see section 8 of the SDS; disposal should be to an approved waste disposal plant.[5]
1,3-Dimethyl-4-nitrobenzene 89-87-2Irritant and may be fatal if swallowed or absorbed through the skin; vapor or mist is irritating to the eyes, skin, mucous membranes and upper respiratory tract.[4]

This data underscores the necessity of treating 1,3-Dimethoxy-4-methyl-2-nitrobenzene as hazardous waste and handling it with the highest degree of care.

Immediate Response: Accidental Release Protocol

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

Protocol for Accidental Spills:

  • Evacuate & Isolate: Immediately alert personnel in the vicinity. For any spill, isolate the area by at least 25-50 meters (75-150 feet).[4] Restrict access to the contaminated zone.

  • Don Personal Protective Equipment (PPE): Before approaching the spill, at a minimum, don:

    • Chemical-resistant gloves (Nitrile or Neoprene).

    • Tightly fitting safety goggles with side-shields.

    • A lab coat or chemical-resistant apron.

    • If significant dust or vapors are possible, use a NIOSH-approved respirator.[6]

  • Eliminate Ignition Sources: Remove all sources of ignition from the area, as related compounds can be combustible.[7] Use non-sparking tools for cleanup.[7]

  • Containment & Cleanup:

    • For Solid Spills: Gently cover the spill with an absorbent paper dampened with 60-70% ethanol to prevent dust from becoming airborne.[4] Carefully transfer the dampened material into a designated hazardous waste container using spark-proof tools.[4][7]

    • For Liquid Spills / Solutions: Cover with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels as the primary absorbent.[4]

  • Decontamination: Once the bulk material is collected, decontaminate the spill area. A common procedure is to wash the surface with 60-70% ethanol, followed by a thorough wash with soap and water.[4]

  • Package Waste: All contaminated materials, including absorbent, used PPE, and cleaning supplies, must be placed in a sealed, vapor-tight plastic bag or a dedicated, labeled hazardous waste container for disposal.[4]

  • Seek Consultation: Report the incident to your EHS department immediately. Do not re-enter the area until it has been verified as clean and safe.[4]

Systematic Disposal: From Laboratory Bench to Final Disposition

Proper disposal is a systematic process that begins the moment the chemical is deemed waste. The primary goal is to ensure waste is segregated, contained, and directed to a facility capable of its complete and safe destruction.

Step-by-Step Disposal Workflow

1. Waste Segregation:

  • Rationale: Nitroaromatic compounds are often incompatible with other chemical classes and require specific disposal methods like high-temperature incineration.[1] Mixing this waste with non-hazardous, aqueous, or other organic waste streams complicates disposal, increases costs, and can create dangerous chemical reactions.

  • Action: Collect waste 1,3-Dimethoxy-4-methyl-2-nitrobenzene and any materials contaminated with it in a dedicated hazardous waste container. Label this container for "Nitroaromatic Organic Waste" or as directed by your EHS department.

2. Waste Container Selection and Labeling:

  • Rationale: Proper containment and clear communication are pillars of laboratory safety. The container must be chemically compatible to prevent leaks, and the label must accurately reflect the contents and associated hazards for safe handling and compliant disposal.

  • Action:

    • Use a container in good condition, free of leaks, and constructed of a compatible material (e.g., glass or polyethylene).

    • Immediately label the container with the words "Hazardous Waste." [1]

    • The label must include the full chemical name: "1,3-Dimethoxy-4-methyl-2-nitrobenzene." [1]

    • Include the date of accumulation and the appropriate hazard pictograms (e.g., toxic, environmental hazard).[1]

3. On-site Accumulation:

  • Rationale: Waste must be stored safely in a designated area within the laboratory to prevent accidental spills or exposure while awaiting pickup.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[1] This area should be under the control of laboratory personnel, away from drains, and in a location with secondary containment.

4. Final Disposal Method: High-Temperature Incineration:

  • Rationale: For toxic and environmentally persistent organic compounds like nitroaromatics, high-temperature incineration in a specialized hazardous waste facility is the preferred disposal method.[1] This process achieves temperatures sufficient to break the chemical bonds, converting the compound into less harmful substances like carbon dioxide, water, and inorganic acids.[1] These facilities are equipped with advanced emission control systems to neutralize harmful byproducts.[1]

  • Action: Coordinate with your institution's EHS department to arrange for pickup by a licensed hazardous waste disposal contractor. Ensure all paperwork is completed accurately. The final disposal must be handled by professionals in a permitted facility.

Disposal Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the proper disposal of 1,3-Dimethoxy-4-methyl-2-nitrobenzene.

G cluster_0 Step 1: Generation & Identification cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: On-Site Storage cluster_3 Step 4: Professional Disposal A Waste Generated (1,3-Dimethoxy-4-methyl-2-nitrobenzene or contaminated material) B Isolate from other waste streams (aqueous, non-hazardous) A->B C Select compatible, sealed Hazardous Waste container B->C D Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date C->D E Store in designated Satellite Accumulation Area (SAA) with secondary containment D->E F Contact EHS for waste pickup E->F G Licensed Hazardous Waste Contractor Transports Waste F->G H Final Disposition: High-Temperature Incineration G->H

Caption: Disposal workflow for 1,3-Dimethoxy-4-methyl-2-nitrobenzene.

References

  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Labor
  • Toxicological Profile for Nitrobenzene.
  • 1,3-DIMETHYL-4-NITROBENZENE. CAMEO Chemicals, NOAA.
  • SAFETY DATA SHEET - 1,3-Dinitrobenzene. Sigma-Aldrich.
  • SAFETY DATA SHEET - 1,4-Dimethoxy-2-nitrobenzene. TCI Chemicals.
  • 1,3-Dimethoxy-2-nitrobenzene SDS. ECHEMI.
  • SAFETY DATA SHEET - 4-Nitrover
  • SAFETY D
  • SAFETY DATA SHEET - 1,2-Dimethoxy-4,5-dinitrobenzene. Fisher Scientific.
  • Nitrobenzene Safety D
  • SAFETY DATA SHEET - Nitrobenzene. Thermo Fisher Scientific.

Sources

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